Levofloxacin q-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWWNNJFKZNJO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143604 | |
| Record name | Levofloxacin q-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100986-89-8, 82419-35-0 | |
| Record name | Levofloxacin Q-acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100986-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levofloxacin q-acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levofloxacin q-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOFLOXACIN Q-ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GT8FY84E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Levofloxacin q-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Levofloxacin q-acid, a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document details its chemical structure, physicochemical properties, synthesis protocols, and analytical methodologies, serving as a critical resource for professionals in drug development and chemical research.
Chemical Identity and Structure
This compound, also known by several synonyms including Levofloxacin Carboxylic Acid and designated as Levofloxacin Related Compound B in pharmacopeial standards, is the core tricyclic carboxylic acid structure that precedes the final condensation step in the manufacturing of Levofloxacin.
The chemical structure is defined as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid .[1][2][3][4]
Structural and Chemical Identifiers
The fundamental properties and identifiers of this compound are summarized in the table below for quick reference.
| Identifier | Value | Reference(s) |
| IUPAC Name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [1] |
| Synonyms | This compound, Levofloxacin Carboxylic Acid, (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, Levofloxacin Related Compound B | |
| CAS Number | 100986-89-8 | |
| Molecular Formula | C₁₃H₉F₂NO₄ | |
| Molecular Weight | 281.21 g/mol | |
| InChI Key | NVKWWNNJFKZNJO-YFKPBYRVSA-N | |
| Canonical SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |
Physicochemical and Pharmacopoeial Data
This compound is a stable, crystalline solid. It is commercially available as a pharmaceutical primary standard for use in quality tests and assays as specified in the United States Pharmacopeia (USP).
| Property | Value | Reference(s) |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | >300 °C | |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) | |
| Optical Activity | [α]²⁰/D = -64° (c=1% in DMSO) | |
| Purity (Typical) | >98.0% (by HPLC) |
Role in Levofloxacin Synthesis
This compound is the penultimate intermediate in the most common synthetic routes for Levofloxacin. The overall process involves building the chiral tricyclic core, followed by a nucleophilic aromatic substitution reaction where the fluorine atom at the C-10 position of the q-acid is displaced by N-methylpiperazine to yield the final active pharmaceutical ingredient (API).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
This protocol is based on the acidic hydrolysis of the ethyl ester precursor.
Materials:
-
(S)-Ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate (ester precursor)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge the starting ester precursor.
-
Solvent Addition: Add glacial acetic acid followed by deionized water at room temperature with continuous stirring to form a slurry.
-
Acidification: Slowly add concentrated sulfuric acid dropwise to the mixture. An exothermic reaction may be observed; maintain control over the temperature with an ice bath if necessary.
-
Reflux: Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux (approximately 100-110 °C).
-
Reaction Monitoring: Maintain the reflux for approximately 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Filtration: Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water to remove residual acids.
-
Drying: Dry the purified solid product in a vacuum oven at 70-80 °C to a constant weight.
HPLC Analysis of this compound
This stability-indicating HPLC method is suitable for quantifying this compound (Impurity B) in the presence of Levofloxacin and other related substances.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography system with UV or PDA detector |
| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent L1 packing |
| Mobile Phase | Isocratic elution with a mixture of aqueous buffer and methanol (e.g., 68:32 v/v). The buffer can be an ammonium acetate/cupric sulfate/L-isoleucine solution as per USP monograph, or a phosphate buffer. |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 40 - 45 °C |
| Detection Wavelength | 340 nm |
| Injection Volume | 25 µL |
| Diluent | Mobile Phase or a mixture of Acetonitrile and Water |
| Expected Retention | This compound (Impurity B) will have a distinct retention time, well-resolved from the main Levofloxacin peak (Resolution > 5.0). |
Relationship to Other Levofloxacin Impurities
This compound is classified as a process impurity, specifically a synthetic intermediate. Understanding its relationship to other potential impurities (degradation products, other intermediates) is crucial for developing robust analytical methods and ensuring the quality of the final drug substance.
Spectroscopic Data
While detailed, authenticated spectroscopic data (NMR, MS) for this compound is not widely available in the public domain, reference standard suppliers provide this data in their Certificates of Analysis to confirm structure and purity. For reference, the mass spectrometry and FTIR data for the final product, Levofloxacin, are presented below. Researchers can expect related, but distinct, spectral features for the q-acid intermediate, notably the absence of signals corresponding to the N-methyl piperazine moiety and the presence of characteristic signals for the difluoro-substituted aromatic ring.
Mass Spectrometry (MS) of Levofloxacin
Electrospray ionization (ESI) in positive mode is commonly used.
-
[M+H]⁺ for Levofloxacin: m/z 362.2
-
Primary Fragment: A characteristic fragment is observed at m/z 318.2, corresponding to the loss of carbon dioxide ([M+H-CO₂]⁺) from the carboxylic acid group.
Fourier-Transform Infrared (FTIR) Spectroscopy of Levofloxacin
The FTIR spectrum of Levofloxacin shows characteristic absorption bands:
-
~3270 cm⁻¹: N-H stretching vibrations.
-
~2940 cm⁻¹: C-H stretching of aliphatic groups.
-
~1730 cm⁻¹: Strong C=O stretching of the carboxylic acid group.
-
~1620 cm⁻¹: C=O stretching of the ketone group on the quinolone ring.
-
~1300-1200 cm⁻¹: C-F stretching vibrations.
For this compound, similar C=O and C-F stretches would be expected, but the N-H stretching region would differ due to the absence of the piperazine ring.
References
Levofloxacin q-acid synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of Levofloxacin Q-acid
Introduction
Levofloxacin is a third-generation fluoroquinolone antibiotic, widely utilized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] The synthesis of Levofloxacin, the stereochemically stable S-(-) isomer of ofloxacin, relies on a critical chiral intermediate known as this compound.[2]
This technical guide provides a detailed overview of the primary synthesis pathway for this compound, chemically identified as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][3][4]-benzoxazine-6-carboxylic acid. The synthesis commences with 2,3,4,5-tetrafluorobenzoic acid and proceeds through several key stages, including the construction of the core benzoxazine ring system, introduction of the chiral center, and final formation of the tricyclic carboxylic acid. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to elucidate the synthetic process.
Section 1: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid
The most common starting material for the synthesis of the Levofloxacin core is 2,3,4,5-tetrafluorobenzoic acid. An efficient method for its preparation involves the multi-step conversion of tetrachlorophthalic anhydride or the direct decarboxylation of tetrafluorophthalic acid. The latter route offers high yields and purity.
Synthesis Pathway from Tetrafluorophthalic Acid
A prominent method involves the catalyzed decarboxylation of tetrafluorophthalic acid in water under pressure.
Quantitative Data
The following table summarizes the results from various experimental conditions for the synthesis of 2,3,4,5-tetrafluorobenzoic acid via decarboxylation.
| Molar Ratio (Substrate:Catalyst) | Solvent (Water) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1:0.04 | 2x mass of substrate | 156-160 | 6 | 87.8 | 99.5 |
| 1:0.05 | 2x mass of substrate | 156-160 | 6 | 93.5 | 99.5 |
| 1:0.06 | 3x mass of substrate | 150-155 | 6 | 94.0 | 98.8 |
| 1:0.07 | 3x mass of substrate | 156-160 | 6 | 91.8 | 99.1 |
Experimental Protocol: Decarboxylation of Tetrafluorophthalic Acid
-
Charge a high-pressure autoclave with 23.8 g (0.1 mol) of tetrafluorophthalic acid, 1.67 g (5 mmol) of tri-n-butylammonium trifluoromethanesulfonate catalyst, and 48 ml of water.
-
Seal the autoclave and heat the mixture to 156-160°C.
-
Maintain the reaction under pressure for 6 hours. If the internal pressure exceeds 10 atm, vent to maintain a pressure of approximately 8-10 atm.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Open the autoclave, remove the reaction mixture, and filter the solid product.
-
The resulting solid is 2,3,4,5-tetrafluorobenzoic acid. Further purification can be achieved through recrystallization if necessary.
Section 2: Construction of the Pyridobenzoxazine Core
This section details the multi-step sequence to construct the chiral tricyclic core of this compound from 2,3,4,5-tetrafluorobenzoic acid.
Synthesis Pathway
The process begins with the activation of the carboxylic acid, followed by condensation, cyclization, and introduction of the chiral center using (S)-(+)-2-amino-1-propanol.
References
- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]
Levofloxacin Q-Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Levofloxacin Q-acid, a key related substance of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document details its chemical and physical properties, synthesis, analytical methodologies, and known biological interactions, presenting critical data for researchers and professionals in drug development and quality control.
Core Chemical and Physical Data
This compound, also known by its chemical name (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a significant impurity and metabolite of Levofloxacin.[1] Accurate characterization of this compound is essential for the quality control and stability testing of Levofloxacin formulations.
| Property | Value | References |
| CAS Number | 100986-89-8 | [2][3][4] |
| Molecular Formula | C₁₃H₉F₂NO₄ | |
| Molecular Weight | 281.21 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Purity | Typically >98.0% (HPLC) |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily relevant in the context of reference standard preparation for analytical purposes. One documented method involves the hydrolysis of ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate.
Experimental Protocol: Hydrolysis Synthesis of this compound
-
To the residue of ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate, add acetic acid followed by water at room temperature with stirring.
-
Slowly add sulfuric acid dropwise.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid.
-
Wash the filter cake with water and dry to yield this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for the quantification of Levofloxacin and the profiling of its impurities, including this compound.
Representative HPLC Method for Levofloxacin and Its Impurities
| Parameter | Condition |
| Column | Inertsil ODS-3V C18, 250 x 4.6mm, 5µm |
| Mobile Phase | Buffer: 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water. Mobile phase: Buffer and methanol (70:30 v/v). |
| Flow Rate | 0.7 ml/min |
| Column Temperature | 42°C |
| Detector Wavelength | 340 nm |
| Injection Volume | 25 µL |
| Run Time | 60 minutes |
This method has been shown to be effective in separating Levofloxacin from its known impurities.
Degradation and Biological Interactions
This compound can be formed through the degradation of Levofloxacin under various stress conditions. Studies on the photocatalytic and electrocatalytic degradation of Levofloxacin have identified several transformation products, with mechanisms including demethylation, defluorination, decarboxylation, and hydroxylation.
The parent compound, Levofloxacin, functions by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, Levofloxacin prevents bacterial cell division and leads to cell death. While this compound is primarily considered an impurity, its biological activity and potential interactions are important considerations in toxicology and drug safety assessments.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the general synthesis workflow and the established mechanism of action for the parent compound, Levofloxacin.
Caption: A simplified workflow for the synthesis of this compound via hydrolysis.
References
A Technical Guide to the Mechanism of Action of Levofloxacin and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. It details the drug's interaction with its bacterial targets, outlines its chemical synthesis from key precursors, presents quantitative efficacy data, and provides detailed experimental protocols for assessing its activity.
Introduction to Levofloxacin
Levofloxacin is the levorotatory enantiomer of Ofloxacin and exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its efficacy stems from its ability to disrupt essential DNA processes within bacterial cells, leading to rapid cell death.[2][3] As a member of the fluoroquinolone class, its core mechanism involves the inhibition of type II topoisomerase enzymes, which are crucial for bacterial DNA replication, transcription, and repair.[3][4]
Core Mechanism of Action
Levofloxacin's bactericidal effect is achieved through the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are vital for managing DNA topology during replication and transcription.
-
DNA Gyrase (Topoisomerase II): Primarily found in bacteria, DNA gyrase introduces negative supercoils into the DNA. This process is critical for relieving the torsional stress that builds up ahead of the replication fork, allowing DNA replication and transcription to proceed efficiently. Levofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate the strands.
-
Topoisomerase IV: This enzyme is essential for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by Levofloxacin prevents the proper segregation of newly synthesized chromosomes into daughter cells, thereby halting cell division.
The binding of Levofloxacin to these enzyme-DNA complexes stabilizes them, leading to an accumulation of double-strand DNA breaks. This irreversible damage to the bacterial chromosome triggers a cascade of events that ultimately results in cell death.
Precursors and Synthesis Pathway
Levofloxacin is synthesized through the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (Levofloxacin carboxylic acid) with N-methylpiperazine. This nucleophilic substitution reaction typically occurs in a polar solvent.
The primary precursors are:
-
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid: The core bicyclic acid structure.
-
N-methylpiperazine: The substituent at the C-7 position, which is crucial for the drug's spectrum of activity.
Quantitative Efficacy Data
The in vitro potency of Levofloxacin is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of isolates.
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.012 - 2 | ~0.5 - 1.0 |
| Streptococcus pneumoniae | 0.016 - 8 | ~1.0 |
| Escherichia coli | ≤0.25 - >2 | ~0.25 |
| Klebsiella pneumoniae | ≤0.25 - >2 | ~0.25 |
| Pseudomonas aeruginosa | ≤0.25 - >2 | ~2.0 |
| Enterobacterales | - | ~0.5 |
| Mycobacterium tuberculosis | 0.38 - 12.0 | 1.5 - 6.0 |
Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
DNA Gyrase (Subunits A and B)
-
Relaxed pBR322 plasmid DNA (substrate)
-
Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, 0.1 mg/mL BSA)
-
Levofloxacin stock solution (in DMSO)
-
Control: DMSO
-
Stop Solution/Loading Dye (50% glycerol, 25% SDS, 0.25% bromophenol blue)
-
Chloroform
-
Agarose Gel (1.2%) in TAE buffer (40 mM Tris-acetate, 2 mM EDTA)
-
Ethidium Bromide or other DNA stain
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture (final volume 30 µL) containing the assay buffer.
-
Inhibitor Addition: Add varying concentrations of Levofloxacin (or DMSO for control) to the reaction mixtures.
-
Enzyme and Substrate Addition: Add 0.4 µg of DNA gyrase and 0.25-0.5 µg of relaxed pBR322 plasmid DNA to initiate the reaction.
-
Incubation: Incubate the reaction at 25°C for 60 minutes.
-
Reaction Termination: Stop the reaction by extracting with an equal volume of chloroform.
-
Sample Preparation: Add 7 µL of the stop solution/loading dye to the aqueous phase of each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a 1.2% agarose gel. Run the electrophoresis at 50V for 2 hours.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. The degree of inhibition is determined by the reduction in the supercoiled DNA band compared to the control.
Topoisomerase IV Inhibition Assay (Decatenation Assay)
This assay determines the inhibitory effect of a compound on the ability of topoisomerase IV to separate catenated (interlinked) DNA networks.
Materials:
-
Topoisomerase IV (Subunits ParC and ParE)
-
Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles, serving as the substrate
-
Assay Buffer (similar to gyrase assay, may vary)
-
Levofloxacin stock solution (in DMSO)
-
Control: DMSO
-
Stop Solution/Loading Dye
-
Agarose Gel (1.0 - 1.2%)
-
DNA stain
Protocol:
-
Reaction Setup: Prepare the reaction mixture with the appropriate assay buffer.
-
Inhibitor Addition: Add a range of Levofloxacin concentrations or DMSO for the control.
-
Enzyme and Substrate Addition: Initiate the reaction by adding topoisomerase IV and 0.4 µg of kDNA.
-
Incubation: Incubate the reaction, typically at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Electrophoresis: Load samples onto an agarose gel.
-
Visualization: Stain and visualize the gel. In the control lane, the kDNA will be resolved into decatenated minicircles that can enter the gel. In the presence of an effective inhibitor, the kDNA network will remain catenated and will not migrate into the gel.
Conclusion
Levofloxacin remains a clinically important antibiotic due to its potent and rapid bactericidal activity. Its mechanism, centered on the dual inhibition of DNA gyrase and topoisomerase IV, effectively disrupts bacterial DNA replication and cell division. Understanding this core mechanism, along with the quantitative measures of its efficacy and the experimental protocols to assess its function, is fundamental for ongoing research, the development of new antibacterial agents, and strategies to combat emerging resistance.
References
- 1. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 3. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Core Intermediate: A Technical Guide to Levofloxacin Q-Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical examination of Levofloxacin q-acid, a pivotal pharmaceutical intermediate in the synthesis of Levofloxacin. Levofloxacin is a third-generation fluoroquinolone antibiotic, widely prescribed for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] The efficacy and safety of Levofloxacin are critically dependent on its specific stereochemistry, making the role of its chiral precursor, this compound, paramount in the manufacturing process.
Chemical and Physical Properties of this compound
This compound, systematically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is the essential chiral building block for Levofloxacin.[3] Its precise three-dimensional structure is crucial as the biological activity of the final drug resides almost entirely in the (S)-enantiomer.[1][2] The R-enantiomer is significantly less active.
| Property | Value |
| IUPAC Name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
| Synonyms | Levofloxacin Carboxylic Acid, Levofloxacin Related Compound B |
| CAS Number | 100986-89-8 |
| Molecular Formula | C₁₃H₉F₂NO₄ |
| Molecular Weight | 281.21 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity | Typically >98.0% (by HPLC) |
| SMILES | O=C(C(C1=O)=CN2--INVALID-LINK--COC3=C(F)C(F)=CC1=C23)O |
| InChI Key | NVKWWNNJFKZNJO-UHFFFAOYSA-N |
The Role of this compound in Synthesis
This compound serves as the immediate precursor in the final and most critical step of Levofloxacin synthesis. This step involves a nucleophilic aromatic substitution reaction where the fluorine atom at the C-10 position of the q-acid is displaced by N-methylpiperazine. This condensation reaction attaches the 4-methylpiperazin-1-yl group, which is essential for the drug's antibacterial spectrum and potency.
The use of the enantiomerically pure (S)-form of the q-acid is a "chiral switch" strategy, improving upon the earlier racemic drug, Ofloxacin. This ensures that the final product is the highly active Levofloxacin, minimizing potential side effects and inactive isomeric ballast associated with the R-isomer.
References
Navigating the Solubility Landscape of Levofloxacin Q-Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin q-acid, the carboxylic acid derivative and a key impurity of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, presents a distinct physicochemical profile that is of significant interest in pharmaceutical development and quality control. Understanding its solubility characteristics in various solvents is paramount for optimizing manufacturing processes, developing robust analytical methods, and ensuring the purity and stability of Levofloxacin drug products. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, contextualized with quantitative data on its parent compound, Levofloxacin. It also outlines a detailed, generalized experimental protocol for solubility determination relevant to poorly soluble pharmaceutical compounds.
Solubility Profile of this compound
Current literature and available data indicate that this compound is a white to off-white crystalline powder. Its solubility is generally described in qualitative terms, highlighting its limited dissolution capacity in many common solvents.
Qualitative Solubility Data Summary:
| Solvent | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble |
| Acetic Acid | Slightly soluble |
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble (solubility may increase with heating) |
| Water | Limited solubility |
| Ethanol | Limited solubility |
The high melting point of this compound, reported to be above 300°C, suggests strong intermolecular forces within its crystal lattice, contributing to its generally low solubility. This contrasts with the parent drug, Levofloxacin, which exhibits a lower melting point of approximately 225-227°C and demonstrates a broader range of solubility.
Comparative Solubility Data: Levofloxacin
To provide a quantitative context, this section presents the solubility data for the parent compound, Levofloxacin. It is crucial to note that the following data pertains to Levofloxacin and not this compound. This information is valuable for understanding the solubility differences that arise from the structural variation between the parent drug and its carboxylic acid impurity.
Table 1: Solubility of Levofloxacin in Various Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide | 30 |
| Dimethyl Sulfoxide (DMSO) | 25 |
| Ethanol | 1 |
This data is for Levofloxacin, not this compound.
Table 2: pH-Dependent Aqueous Solubility of Levofloxacin
| pH | Solubility (mg/mL) |
| 0.6 - 5.8 | Approximately 100 |
| 6.7 | 272 (Maximum) |
| 6.9 | Approximately 50 (Minimum) |
This data is for Levofloxacin, not this compound.
The significant differences in solubility between Levofloxacin and this compound underscore the importance of specific solubility studies for impurities during drug development.
Experimental Protocol: A General Approach for Solubility Determination of Poorly Soluble Compounds
In the absence of a specific, detailed experimental protocol for this compound in the public domain, this section outlines a generalized procedure based on the widely accepted shake-flask method. This method is a reliable technique for determining the equilibrium solubility of poorly soluble pharmaceutical compounds.[1][2][3][4][5]
Objective: To determine the equilibrium solubility of a poorly soluble active pharmaceutical ingredient (API) or its impurity in a specific solvent at a controlled temperature.
Materials and Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
The compound of interest (solute)
-
The desired solvent
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established through preliminary experiments.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solids settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, typically HPLC.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the shake-flask solubility determination method.
Caption: General workflow for solubility determination using the shake-flask method.
Conclusion
References
Spectroscopic Profile of Levofloxacin Q-Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Levofloxacin q-acid, a key degradant and synthetic precursor of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Due to the limited availability of public domain experimental spectra for this compound, this document presents detailed spectroscopic data for the parent compound, Levofloxacin, as a primary reference. The experimental protocols provided are based on established methods for the analysis of fluoroquinolone carboxylic acids and can be readily adapted for this compound.
Compound Identification
| Parameter | Value |
| Chemical Name | (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid |
| Synonyms | Levofloxacin Carboxylic Acid, Levofloxacin Impurity F |
| CAS Number | 100986-89-8[3] |
| Molecular Formula | C₁₃H₉F₂NO₄[3] |
| Molecular Weight | 281.21 g/mol [3] |
Spectroscopic Data (Reference: Levofloxacin)
The following tables summarize the key spectroscopic data for Levofloxacin. These values serve as a reference point for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Levofloxacin
Table 1: ¹H NMR Data of Levofloxacin
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.77 | s | H-5 |
| 7.58 | d | H-8 |
| 4.74 | m | H-3 |
| 4.55 | d | H-2a |
| 4.40 | d | H-2b |
| 3.42 | m | Piperazine CH₂ |
| 2.63 | m | Piperazine CH₂ |
| 2.38 | s | N-CH₃ |
| 1.56 | d | 3-CH₃ |
| Solvent: CD₃OD, Frequency: 600 MHz. Data sourced from public databases. |
Table 2: ¹³C NMR Data of Levofloxacin
| Chemical Shift (δ) ppm | Assignment |
| 177.5 | C-6 (COOH) |
| 168.0 | C-7 (C=O) |
| 155.0 | C-9 (C-F) |
| 147.0 | C-4a |
| 138.0 | C-10a |
| 125.0 | C-5 |
| 118.0 | C-8 |
| 112.0 | C-10 |
| 106.0 | C-5a |
| 69.0 | C-2 |
| 57.0 | C-3 |
| 50.0 | Piperazine C |
| 46.0 | N-CH₃ |
| 18.0 | 3-CH₃ |
| Solvent: DMSO-d6. Data sourced from public databases. |
Infrared (IR) Spectroscopy of Levofloxacin
Table 3: Key IR Absorption Bands of Levofloxacin
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3272 | Broad | O-H stretch (Carboxylic acid) |
| 2974 | Medium | C-H stretch (aliphatic) |
| 1729-1735 | Strong | C=O stretch (Carboxylic acid) |
| 1629 | Strong | C=O stretch (Ketone) |
| 1542 | Strong | C=C stretch (Aromatic) |
| 1294 | Strong | C-N stretch |
| 839 | Medium | C-F stretch |
| Sample preparation: Attenuated Total Reflectance (ATR) or KBr pellet. |
Mass Spectrometry (MS) of Levofloxacin
Table 4: Mass Spectrometry Data of Levofloxacin
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ (Observed) | m/z 362.15 |
| Key Fragment Ions | m/z 318 ([M+H - CO₂]⁺) |
| Exact Mass | 361.14 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
Bruker Avance III HD 600 MHz NMR spectrometer (or equivalent)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify characteristic functional groups.
Instrumentation:
-
FTIR spectrometer (e.g., PerkinElmer Spectrum Two) with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation & Acquisition:
-
Ensure the ATR crystal is clean by wiping with isopropanol and performing a background scan.
-
Place a small amount of this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after analysis.
Data Processing:
-
Perform an ATR correction on the raw spectrum.
-
Use software to label the peaks of significant absorption bands.
-
Compare the spectrum with known libraries or reference spectra if available.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Thermo Scientific Q Exactive Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase.
LC-MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive and Negative.
-
Mass Range: m/z 50-500.
-
Resolution: 70,000.
Data Processing:
-
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Determine the monoisotopic mass of the parent ion ([M+H]⁺ or [M-H]⁻).
-
Use software to calculate the elemental composition based on the accurate mass measurement.
-
If performing MS/MS, analyze the fragmentation pattern to confirm the structure.
References
Thermal Stability and Degradation Profile of Levofloxacin Q-Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin Q-acid, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a crucial intermediate in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The thermal stability and degradation profile of this key intermediate are of paramount importance for ensuring the quality, purity, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available information on the thermal properties of this compound and outlines the standard methodologies for its analysis.
It is important to note that while extensive research has been conducted on the thermal stability of Levofloxacin, there is a notable scarcity of publicly available data specifically detailing the thermal degradation of this compound. Therefore, this guide will also leverage data from studies on Levofloxacin to infer potential stability characteristics and will provide detailed experimental protocols for researchers to conduct their own thermal analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Molecular Formula | C₁₃H₉F₂NO₄ | |
| Molecular Weight | 281.21 g/mol | |
| Melting Point | >300 °C | |
| Appearance | White to light yellow powder or crystal |
The high melting point of this compound suggests a high degree of thermal stability in the solid state.
Thermal Stability Analysis: Methodologies and Data
The thermal stability of pharmaceutical compounds is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range of ambient to 600 °C or higher, depending on the expected decomposition temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve) are determined.
2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is usually performed under a purge of inert gas like nitrogen (flow rate of 20-50 mL/min).
-
Heating Program: The sample and reference are heated at a constant rate, for instance, 10 °C/min, over a relevant temperature range.
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.
Available Data on Levofloxacin
Table of Thermal Decomposition Data for Levofloxacin
| Parameter | Method | Value | Reference |
| Onset of Decomposition | TGA | ~255 °C | |
| Activation Energy (Eα) | KAS isoconversional method | 23.3 – 68.5 kJ/mol | |
| Activation Energy (Eα) | Friedman isoconversional method | 48.3 – 117.5 kJ/mol |
These findings for Levofloxacin suggest that its core structure, which is similar to this compound, possesses significant thermal stability.
Degradation Profile
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. These studies involve subjecting the compound to stress conditions such as heat, light, humidity, acid, base, and oxidation.
Forced Degradation Studies on Levofloxacin
Studies on Levofloxacin have consistently shown it to be stable under thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines. For instance, when subjected to heat at 105 °C for 72 hours, no significant degradation was observed. Significant degradation of Levofloxacin was primarily observed under oxidative and acidic stress conditions.
While these results pertain to Levofloxacin, they suggest that the core benzoxazine ring system, also present in this compound, is relatively robust to thermal degradation. However, the absence of the N-methylpiperazinyl group in this compound might influence its degradation profile under other stress conditions.
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a pharmaceutical intermediate like this compound.
Hypothetical Thermal Degradation Pathway
Given the lack of specific experimental data on the thermal degradation of this compound, the following diagram presents a hypothetical degradation pathway based on the known chemistry of fluoroquinolones. The primary degradation is anticipated to involve decarboxylation at elevated temperatures.
Conclusion
This compound exhibits high thermal stability in the solid state, as indicated by its high melting point. While specific studies on its thermal degradation are limited, data from its derivative, Levofloxacin, suggest that the core chemical structure is robust under thermal stress. Further investigations employing TGA, DSC, and forced degradation studies are necessary to fully elucidate the thermal degradation profile and pathways of this compound. The experimental protocols and hypothetical pathway provided in this guide serve as a foundation for researchers to undertake such studies, which are crucial for ensuring the quality and stability of Levofloxacin synthesis.
Levofloxacin Q-Acid: A Core Building Block for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin Q-acid, chemically known as (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, stands as a pivotal chiral intermediate in the synthesis of Levofloxacin, a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Beyond its primary role as a precursor to Levofloxacin, the unique structural features of this compound make it a versatile scaffold for the development of novel therapeutic agents. Its reactive carboxylic acid group and the potential for modification at the C-10 position, currently occupied by a fluorine atom, offer medicinal chemists a valuable platform for generating diverse molecular architectures with a wide range of pharmacological activities. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its application as a foundational building block in medicinal chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉F₂NO₄ | |
| Molecular Weight | 281.21 g/mol | |
| Melting Point | >300 °C | [3] |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Slightly soluble in DMSO | |
| pKa | 4.87 ± 0.40 (Predicted) | |
| LogP | 1.93 |
Synthesis of this compound
The industrial synthesis of this compound is a multi-step process that often starts from 2,3,4,5-tetrafluorobenzoic acid. A common laboratory-scale synthesis, however, involves the hydrolysis of its corresponding ethyl ester, (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate.
Experimental Protocol: Synthesis of this compound via Hydrolysis
This protocol is adapted from a similar procedure for a structurally related compound.
Materials:
-
(S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate (ethyl ester)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend 900 mg of the ethyl ester in 20 mL of ethanol.
-
Add 5 mL of an aqueous solution containing 500 mg of potassium hydroxide.
-
Heat the mixture to 50-60 °C and maintain for 3 hours with stirring.
-
Remove the solvent by distillation under reduced pressure.
-
To the residue, add 10 mL of water and neutralize the mixture with hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry to yield the crude this compound.
-
For further purification, recrystallize the crude product from ethanol.
Diagram of the Synthesis Workflow:
This compound in the Synthesis of Levofloxacin
The most prominent application of this compound is its role as the immediate precursor to Levofloxacin. This transformation is achieved through a nucleophilic aromatic substitution reaction with N-methylpiperazine, where the fluorine atom at the C-10 position is displaced.
Experimental Protocols for the Synthesis of Levofloxacin from this compound
Several protocols have been reported with variations in solvents, temperature, and reaction times, leading to different yields.
Protocol 1: High-Yield Synthesis in DMSO
-
Suspend 5.0 g (17.8 mmol) of this compound in 2.5 mL of DMSO and 4.2 mL (37.9 mmol) of N-methylpiperazine.
-
Heat the reaction mixture to 120 °C until the suspension becomes a clear solution (approximately 2.5 hours).
-
Cool the mixture to 70 °C and add 25 mL of isopropanol.
-
Slurry the mixture for 1 hour at ambient temperature.
-
Filter the precipitate, and dry it overnight to obtain Levofloxacin.
Protocol 2: Synthesis in Dimethylacetamide (DMA)
-
Suspend 10 g (35.6 mmol) of this compound in 5 mL of DMA and 8.3 mL (75 mmol) of N-methylpiperazine.
-
Heat the reaction mixture to 110 °C until the starting material is completely consumed (approximately 1.5 hours).
-
Cool the mixture to 80 °C and add 60 mL of isopropyl alcohol.
-
Slurry the mixture for 3 hours at ambient temperature.
-
Filter the solid under vacuum, wash with 40 mL of isopropanol, and dry in a vacuum oven overnight.
Quantitative Data for Levofloxacin Synthesis
| Protocol | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | DMSO | 120 | 2.5 | 91.3 | |
| 2 | DMA | 110 | 1.5 | 89.3 | |
| 3 | DMSO | 80 | 4 | ~85 |
Diagram of the Synthesis Workflow:
This compound as a Building Block for Novel Derivatives
The carboxylic acid moiety of this compound provides a handle for the synthesis of a variety of derivatives, including esters, amides, and conjugates with other molecules. While this compound itself is inactive as an antibacterial agent due to the absence of the C-7 piperazinyl group, its derivatives can exhibit interesting biological activities.
Conjugates with Peptides
One promising area of research involves the conjugation of this compound to peptides. For example, conjugation to an amphiphilic cyclic peptide ([R₄W₄K]) has been shown to impart antibacterial activity to the otherwise inactive Q-acid moiety.
Experimental Protocol: Peptide Conjugation
-
The carboxylic acid group of this compound is activated using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
The activated this compound is then reacted with the free amino group of a peptide (e.g., the amino group of a β-alanine linker attached to a lysine residue).
-
The reaction is typically carried out for 3 hours to afford the peptide-drug conjugate.
Biological Activity of a this compound-Peptide Conjugate
| Compound | Organism | MIC (µg/mL) |
| This compound | MRSA | >128 |
| [R₄W₄K]-Levofloxacin-Q conjugate | MRSA | 8 |
| This compound | Klebsiella pneumoniae | >128 |
| [R₄W₄K]-Levofloxacin-Q conjugate | Klebsiella pneumoniae | 32 |
This data demonstrates that by using this compound as a building block, it is possible to design new molecules with emergent biological properties.
Diagram of the Conjugation Logic:
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. Its primary and well-established role as the key chiral precursor to the potent antibiotic Levofloxacin underscores its industrial significance. Furthermore, the reactivity of its carboxylic acid group and the potential for substitution at the C-10 position make it a versatile building block for the creation of novel chemical entities. As demonstrated by the example of peptide conjugates, derivatization of this compound can lead to compounds with significant biological activity, opening up new avenues for drug discovery and development. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this valuable scaffold.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Levofloxacin Q-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Levofloxacin Q-acid, a critical impurity and degradation product of the broad-spectrum antibiotic Levofloxacin. The following protocols are designed to be implemented in a laboratory setting for quality control, stability studies, and research purposes.
Introduction
Levofloxacin, the L-isomer of ofloxacin, is a fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. This compound, also known as Levofloxacin carboxylic acid or Levofloxacin Related Compound B, is a key process-related impurity and a primary degradation product formed under stress conditions such as acidic hydrolysis.[1] Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of Levofloxacin drug products.
This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Levofloxacin and its related substances, including this compound.
Chemical Structures
Levofloxacin: (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
This compound (Levofloxacin Carboxylic Acid / Impurity B): (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid
Analytical Method: Stability-Indicating HPLC
This method is designed for the separation and quantification of Levofloxacin and its impurities, demonstrating specificity and stability-indicating capabilities.
Chromatographic Conditions
| Parameter | Condition |
| Column | Cosmosil C18 (250mm x 4.6mm, 5µm)[1] |
| Mobile Phase | Buffer: Methanol (68:32 v/v)[1] |
| Buffer Preparation: 4.0g Sodium Dihydrogen Phosphate and 5mL of Triethylamine in 500mL Milli-Q water, pH adjusted to 6.0 with Orthophosphoric acid, and diluted to 1000mL. | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 294 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Quantitative Data Summary
The following table summarizes the available quantitative data for Levofloxacin and its impurities from a validated stability-indicating HPLC method.
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Levofloxacin | LOQ to 150% of standard concentration | 0.015 µg/mL | 0.046 µg/mL |
| Impurity A | LOQ to 150% of standard concentration | 0.015 µg/mL | 0.044 µg/mL |
| This compound (Impurity B) | LOQ to 150% of standard concentration | 0.004 µg/mL | 0.013 µg/mL |
| Impurity C | LOQ to 150% of standard concentration | 0.007 µg/mL | 0.022 µg/mL |
Note: Further validation for parameters such as accuracy and precision specifically for this compound is recommended based on the user's laboratory conditions and regulatory requirements.
Experimental Protocols
Preparation of Solutions
Buffer Solution:
-
Weigh 4.0 g of Sodium Dihydrogen Phosphate and transfer to a 1000 mL volumetric flask.
-
Add 500 mL of Milli-Q water and 5 mL of Triethylamine.
-
Adjust the pH to 6.0 with Orthophosphoric acid.
-
Dilute to the mark with Milli-Q water and mix well.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase:
-
Prepare a mixture of the Buffer Solution and Methanol in a ratio of 68:32 (v/v).
-
Degas the mobile phase before use.
Diluent: A mixture of Buffer Solution and Methanol (50:50 v/v) can be used as a diluent.
Standard Stock Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This yields a stock solution of 100 µg/mL.
Working Standard Solution Preparation:
-
Dilute the Standard Stock Solution with the diluent to prepare working standard solutions within the expected calibration range.
Sample Preparation (for Drug Product Analysis):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to a known amount of Levofloxacin into a suitable volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions at various concentration levels to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peaks based on the retention times obtained from the standard injections.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Degradation Pathway of Levofloxacin
The following diagram illustrates the formation of this compound and other degradation products from Levofloxacin under stress conditions.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Levofloxacin Q-Acid
Introduction
Levofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] The manufacturing process and degradation of Levofloxacin can lead to the formation of impurities, one of which is Levofloxacin Q-Acid, also known as (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid.[5] Monitoring and controlling such impurities are critical for ensuring the safety and efficacy of the final drug product. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations.
Chemical Structures
-
Levofloxacin: C18H20FN3O4
-
This compound: C13H9F2NO4
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the separation and quantification of Levofloxacin and this compound is presented in the table below. These conditions are designed to provide good resolution and peak shape for both the active pharmaceutical ingredient (API) and its critical impurity.
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Citric Acid Monohydrate and 10 mL of 1.0 M Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | 85:15 (v/v) Mobile Phase A: Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 294 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Standard and Sample Preparation
Diluent: A mixture of Mobile Phase A and Methanol (50:50 v/v) is used as the diluent.
Standard Solution Preparation:
-
Accurately weigh and transfer about 25 mg of Levofloxacin Reference Standard and 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 25 µg/mL of Levofloxacin and 10 µg/mL of this compound.
Sample Solution Preparation:
-
Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 25 mg of Levofloxacin into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
-
Further dilute 5 mL of the filtered solution to 50 mL with the diluent.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.
-
Inject the diluent as a blank to confirm the absence of interfering peaks.
-
Inject the standard solution five replicate times.
-
Calculate the following system suitability parameters:
-
Tailing Factor (Asymmetry Factor): Should be not more than 2.0 for the Levofloxacin and this compound peaks.
-
Theoretical Plates: Should be not less than 2000 for both peaks.
-
Relative Standard Deviation (RSD): The %RSD for the peak areas of five replicate injections should be not more than 2.0%.
-
Resolution: The resolution between the Levofloxacin and this compound peaks should be not less than 2.0.
-
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention times of Levofloxacin and this compound. The method should be able to separate the analyte from degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of LOQ to 150% of the specification limit. |
| Accuracy (Recovery) | The mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | %RSD should be not more than 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of approximately 10:1. The precision at the LOQ level should have a %RSD of not more than 10.0%. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition. |
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Levofloxacin to generate potential degradation products. The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
The results of the forced degradation studies should show that the Levofloxacin peak is well-resolved from any degradation products, including the this compound peak, thus confirming the specificity and stability-indicating capability of the method.
Workflow and Process Diagrams
The following diagrams illustrate the key workflows in the HPLC method development and analysis process for this compound.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Protocol for Routine Sample Analysis.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H9F2NO4 | CID 688333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for the Laboratory Synthesis of Levofloxacin Q-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin Q-acid, chemically known as (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a crucial intermediate in the synthesis of Levofloxacin, a third-generation fluoroquinolone antibiotic. This document provides detailed laboratory-scale protocols for the synthesis of this compound, primarily focusing on the hydrolysis of its ethyl ester precursor. The protocols are designed to be clear, concise, and reproducible for researchers in the field of medicinal chemistry and drug development.
Introduction
Levofloxacin is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. Its synthesis involves the key intermediate, this compound. The purity and yield of this compound directly impact the quality and efficiency of the final Levofloxacin production. The protocols outlined below describe two common methods for the synthesis of this compound: acid-catalyzed hydrolysis and base-catalyzed hydrolysis of Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate.
Data Summary
The following tables summarize the quantitative data associated with the synthesis protocols.
Table 1: Reactant and Solvent Quantities
| Protocol | Starting Material | Reagent/Catalyst | Solvent(s) | Molar/Mass Ratio |
| Acid-Catalyzed Hydrolysis | Ethyl this compound | Sulfuric Acid | Acetic Acid, Water | 1:excess H₂SO₄ |
| Base-Catalyzed Hydrolysis | Ethyl this compound | Sodium Hydroxide | Organic Solvent (e.g., C₃-C₆ alcohol, acetone, butanone), Water | Varies by specific protocol |
Table 2: Reaction Conditions and Performance
| Protocol | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Acid-Catalyzed Hydrolysis | Reflux | 1 | Not specified | Not specified |
| Base-Catalyzed Hydrolysis | Varies | Varies | High | >99% (reported for subsequent Levofloxacin synthesis) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from a method utilizing a mixture of acetic acid and sulfuric acid for the hydrolysis of the ethyl ester.
Materials:
-
Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1]benzoxazine-6-carboxylate
-
Acetic Acid
-
Sulfuric Acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the starting ethyl ester.
-
Add acetic acid and water to the flask with stirring.
-
Slowly add sulfuric acid dropwise to the mixture.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the filter cake with water.
-
Dry the solid product to obtain this compound.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol describes a general method for the alkaline hydrolysis of the ethyl ester in a mixed solvent system.
Materials:
-
(S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid ethyl ester (Formula III)
-
Organic solvent (e.g., C₃-C₆ straight or branched alcohol, acetone, butanone)
-
Water
-
Sodium Hydroxide (or other alkali metal hydroxide)
-
Acid (for neutralization)
-
Reaction vessel with stirring
-
Filtration apparatus
Procedure:
-
In a reaction vessel, suspend the starting ethyl ester in a mixed solvent of an organic solvent and water.
-
Add an aqueous solution of sodium hydroxide to the suspension.
-
Stir the reaction mixture at a controlled temperature until the hydrolysis is complete (monitoring by TLC is recommended).
-
Upon completion, carefully neutralize the reaction mixture with an acid to precipitate the this compound.
-
Filter the precipitate and wash with water.
-
Dry the product under vacuum to yield the final this compound.
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of this compound via hydrolysis.
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Use of Levofloxacin Q-acid as a Reference Standard in Drug Analysis
Introduction
Levofloxacin q-acid, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a key related substance of the fluoroquinolone antibiotic, Levofloxacin. It is recognized as Levofloxacin Impurity F in the European Pharmacopoeia (EP) and Levofloxacin Related Compound B in the United States Pharmacopeia (USP). As a critical impurity, its monitoring and quantification are essential to ensure the quality, safety, and efficacy of Levofloxacin drug substances and products. These application notes provide detailed protocols for utilizing this compound as a reference standard in the analysis of Levofloxacin, particularly for impurity profiling and method validation.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for the analysis of Levofloxacin and its related substances. This data is crucial for establishing the performance of analytical methods.
Table 1: Chromatographic Conditions for Levofloxacin and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm | Cosmosil C18, 250 x 4.6 mm, 5 µm[1] | ACE C18 |
| Mobile Phase | Buffer:Methanol (70:30 v/v) | Buffer:Methanol (68:32 v/v)[1] | 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH 6.0) and methanol (gradient)[2] |
| Buffer | 8.5g ammonium acetate, 1.25g cupric sulphate, and 1g L-Isoleucine in 1000ml water | Information not available | As described in Mobile Phase |
| Flow Rate | 0.7 ml/min | Information not available | Information not available |
| Column Temperature | 42°C | Information not available | Information not available |
| Detection Wavelength | 340 nm | Information not available | 294 nm[2] |
| Injection Volume | 25 µL | Information not available | Information not available |
| Run Time | 60 min | Information not available | Information not available |
Table 2: Method Validation Data for Levofloxacin and Its Impurities
| Parameter | Levofloxacin | Impurity A | Impurity B (this compound) | Impurity C | Reference |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.015 µg/mL | 0.004 µg/mL | 0.007 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.046 µg/mL | 0.044 µg/mL | 0.013 µg/mL | 0.022 µg/mL | |
| Linearity Range | LOQ to 150% of standard concentration | LOQ to 150% of standard concentration | LOQ to 150% of standard concentration | LOQ to 150% of standard concentration | |
| Correlation Coefficient (r²) | 0.998 to 1.000 | >0.99 | >0.99 | >0.99 | |
| Accuracy (% Recovery) | 98.00% to 102.0% | 98-102% | 98-102% | 98-102% |
Experimental Protocols
This section outlines detailed methodologies for key experiments involving the use of this compound as a reference standard.
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare accurate concentrations of this compound reference standard and Levofloxacin test samples for HPLC analysis.
Materials:
-
This compound reference standard
-
Levofloxacin drug substance or finished product
-
HPLC grade methanol
-
HPLC grade water
-
Diluent (as specified in the HPLC method, e.g., mobile phase)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol) and sonicate if necessary.
-
Dilute to volume with the diluent and mix well.
-
-
Working Standard Solution Preparation (e.g., 1 µg/mL):
-
Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix well. This concentration may be adjusted based on the expected impurity levels in the sample.
-
-
Sample Solution Preparation (for a drug substance):
-
Accurately weigh approximately 100 mg of the Levofloxacin drug substance into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix well. This yields a concentration of 1000 µg/mL.
-
-
Spiked Sample Preparation (for accuracy and specificity):
-
Prepare a Levofloxacin sample solution as described above.
-
Spike the sample solution with a known amount of the this compound Standard Stock Solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the impurity).
-
Protocol 2: HPLC Method for Impurity Profiling
Objective: To separate and quantify this compound and other related impurities in a Levofloxacin sample using High-Performance Liquid Chromatography.
Instrumentation:
-
HPLC system with a UV detector
-
Chromatographic data acquisition and processing software
Chromatographic Conditions:
-
Refer to Table 1 for specific method parameters. The following is a generalized procedure.
Procedure:
-
System Preparation:
-
Prepare the mobile phase as described in the chosen method. Filter and degas the mobile phase before use.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (e.g., five or six replicate injections).
-
Evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time should be within the acceptance criteria (typically ≤ 2.0%). The tailing factor and theoretical plates should also meet the method's requirements.
-
-
Analysis of Solutions:
-
Inject the prepared Standard, Sample, and Spiked Sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peaks.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the amount of this compound in the sample using the following formula:
-
Visualizations
Experimental Workflow for Impurity Analysis
Caption: Workflow for impurity analysis using this compound.
Logical Relationship in Method Validation
Caption: Key parameters for analytical method validation.
References
Application of Levofloxacin Q-Acid in Impurity Profiling of Levofloxacin
Abstract
This document provides a comprehensive guide to the application of Levofloxacin Q-Acid, a key impurity, in the impurity profiling of the broad-spectrum antibiotic, Levofloxacin. Detailed experimental protocols for impurity identification and quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Levofloxacin.
Introduction
Levofloxacin is a synthetic fluoroquinolone antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] The manufacturing process and storage conditions of Levofloxacin can lead to the formation of various impurities, which may impact its efficacy and safety. Regulatory bodies require stringent control and monitoring of these impurities in both the active pharmaceutical ingredient (API) and finished drug products.[4]
This compound, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a known process-related impurity of Levofloxacin. As such, it serves as a critical reference standard in the analytical methods developed for impurity profiling. This application note details the use of this compound in the identification and quantification of impurities in Levofloxacin, ensuring the quality and stability of the pharmaceutical product.
Experimental Protocols
Materials and Reagents
-
Levofloxacin Reference Standard
-
This compound Reference Standard
-
Levofloxacin Sample (API or formulation)
-
HPLC grade acetonitrile, methanol, water
-
Ammonium acetate, triethylamine, orthophosphoric acid (analytical grade)
-
0.45 µm membrane filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical balance
-
pH meter
-
Sonicator
Preparation of Solutions
2.3.1. Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.
2.3.2. Standard Solution: Further dilute the standard stock solution to a working concentration (e.g., 1 µg/mL) for system suitability and quantification.
2.3.3. Sample Solution: Accurately weigh and dissolve the Levofloxacin sample in the diluent to obtain a known concentration (e.g., 1 mg/mL).
Chromatographic Conditions for Impurity Profiling
The following table summarizes typical HPLC and LC-MS conditions for the analysis of Levofloxacin and its impurities, including this compound.
| Parameter | HPLC Method 1 | HPLC Method 2 | LC-MS Method |
| Column | Cosmosil C18 (250mm x 4.6mm, 5µm) | ACE C18 | Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with buffer and methanol (68:32 v/v) | Gradient elution with 0.5% (v/v) triethylamine in sodium dihydrogen orthophosphate dihydrate (25 mM; pH 6.0) and methanol | Gradient elution with 0.1% ammonium acetate solution (pH 3.5 with methanoic acid)-acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 294 nm | UV at 235 nm | MS detector |
| Column Temp. | Ambient | 40°C | 40°C |
| Injection Vol. | 20 µL | 10 µL | 10 µL |
Forced Degradation Studies
To demonstrate the stability-indicating nature of the analytical method, forced degradation studies are performed on the Levofloxacin sample.
-
Acid Degradation: Treat the sample with 0.1 M HCl at 60°C for 2 hours.
-
Base Degradation: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Neutralize the acidic and basic solutions before injection.
Data Presentation
Identification of Impurities
The identification of this compound and other impurities is achieved by comparing the retention times of the peaks in the sample chromatogram with those of the reference standards. LC-MS can be used for further confirmation by comparing the mass-to-charge ratio (m/z) of the detected peaks with the known molecular weights of the impurities.
| Impurity | Chemical Name | Molecular Formula | Molecular Weight | m/z [M+H]⁺ |
| Levofloxacin | (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | C₁₈H₂₀FN₃O₄ | 361.37 | 362 |
| This compound | (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid | C₁₃H₉F₂NO₄ | 281.21 | 282 |
| Levofloxacin N-oxide | - | C₁₈H₂₀FN₃O₅ | 377.37 | 378.1 |
| Descarboxyl levofloxacin | - | C₁₇H₂₀FN₃O₂ | 317.36 | 318.2 |
| Desmethyl levofloxacin | - | C₁₇H₁₈FN₃O₄ | 347.34 | 348.2 |
Quantification of Impurities
The concentration of this compound and other impurities in the sample can be calculated using the external standard method with the following formula:
Where:
-
Area_impurity is the peak area of the impurity in the sample chromatogram.
-
Area_standard is the peak area of the corresponding impurity reference standard.
-
Conc_standard is the concentration of the impurity reference standard.
-
Conc_sample is the concentration of the Levofloxacin sample.
Visualizations
Caption: Experimental workflow for impurity profiling.
Caption: Relationship between Levofloxacin and its impurities.
Conclusion
The use of this compound as a reference standard is essential for the accurate and reliable impurity profiling of Levofloxacin. The detailed protocols and analytical methods described in this application note provide a robust framework for the quality control of Levofloxacin in a pharmaceutical setting. Adherence to these methodologies will help ensure the safety and efficacy of Levofloxacin drug products.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Determination of Levofloxacin q-acid in Biological Matrices
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Levofloxacin q-acid in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, identified as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid, is a key synthetic intermediate in the manufacturing of the fluoroquinolone antibiotic Levofloxacin. While not a major human metabolite, its detection and quantification in biological samples can be crucial for understanding drug purity, identifying potential degradation products, or investigating atypical metabolic pathways. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved via electrospray ionization in positive ion mode (ESI+) with multiple reaction monitoring (MRM), ensuring high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicological, or quality control studies of Levofloxacin.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections. The metabolism of Levofloxacin in humans is limited, with the majority of the drug excreted unchanged in the urine. The primary metabolites identified are desmethyl-levofloxacin and levofloxacin-N-oxide.[1] this compound is a crucial precursor in the synthesis of Levofloxacin and may be present as a process-related impurity.[2] Furthermore, studies on the degradation of Levofloxacin have identified various products, and while this compound is not explicitly named as a major degradation product in biological systems, monitoring for such related compounds is essential for a comprehensive understanding of the drug's fate.[3][4]
The LC-MS/MS method detailed herein provides a robust and reliable tool for the quantification of this compound in biological matrices, leveraging established principles from the analysis of Levofloxacin and its known metabolites.[5]
Experimental
Sample Preparation
A simple and effective protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), such as a stable isotope-labeled this compound or a structurally similar compound not present in the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
For urine samples, a simple dilution step is typically sufficient.
Protocol:
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to remove any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr |
| Collision Gas | Argon |
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 282.0 | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The exact product ions and collision energy for this compound need to be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method based on similar assays for Levofloxacin and its metabolites.
Table 4: Summary of Method Validation Parameters
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quant. (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by internal standard |
Visualizations
References
- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Application Note: A Validated UPLC Method for the Rapid and Accurate Quantification of Levofloxacin Q-Acid
Abstract
This application note describes a highly sensitive, specific, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Levofloxacin q-acid, a key intermediate and potential impurity in the synthesis of the broad-spectrum antibiotic, Levofloxacin. The developed method is rapid, with a total run time of under 10 minutes, making it suitable for high-throughput analysis in research, process development, and quality control environments. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines[1][2][3][4][5], demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction
Levofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid, is a crucial starting material for the synthesis of Levofloxacin. Its presence as an unreacted intermediate or a degradation product in the final API needs to be strictly monitored.
This application note provides a detailed protocol for a validated UPLC method that can be readily implemented for the accurate quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Levofloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ultrapure water
Instrumentation
A UPLC system equipped with a photodiode array (PDA) detector was used for this study.
Chromatographic Conditions
A summary of the UPLC method parameters is provided in Table 1.
| Parameter | Condition |
| Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7-7.1 min: 95-5% B, 7.1-9 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 294 nm |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh and dissolve the sample containing Levofloxacin in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Dilute the sample solution with mobile phase A to a final concentration expected to be within the calibration range of the method.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Method Validation
The developed UPLC method was validated according to ICH guidelines, and the results are summarized below.
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent), a solution of Levofloxacin, and a solution of this compound. The chromatograms demonstrated that there was no interference from the blank or Levofloxacin at the retention time of this compound. The peak for this compound was well-resolved from the Levofloxacin peak.
Linearity
The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 0.5 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 25432x + 1234 |
Accuracy
The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). The results are presented in Table 3.
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 8.0 | 7.95 | 99.38 | 0.85 |
| 100% | 10.0 | 10.08 | 100.80 | 0.62 |
| 120% | 12.0 | 11.92 | 99.33 | 0.77 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution of this compound (10 µg/mL) were performed.
| Precision | % RSD of Peak Area |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
Conclusion
A rapid, sensitive, and reliable UPLC method for the quantification of this compound has been developed and validated according to ICH guidelines. The method is suitable for the routine analysis of this compound in bulk drug and formulation samples, aiding in the quality control and impurity profiling of Levofloxacin.
Visualizations
Caption: Workflow for the UPLC method development and validation of this compound.
Caption: Simplified relationship between this compound and Levofloxacin.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. qbdgroup.com [qbdgroup.com]
Application Note: The Role of Levofloxacin Q-Acid in Stability Studies of Levofloxacin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a widely prescribed medication for treating various bacterial infections. Ensuring the stability of levofloxacin formulations is paramount to maintaining their safety, efficacy, and quality throughout their shelf life. Stability studies, conducted under various stress conditions, are crucial for identifying potential degradation products and understanding the degradation pathways of the active pharmaceutical ingredient (API). One such critical process-related impurity that requires careful monitoring during stability testing is Levofloxacin Q-Acid, also known as Levo acid or 10-Fluoro Levofloxacin impurity (Impurity A)[1]. This application note provides a detailed protocol for the use of this compound in the stability assessment of levofloxacin formulations, including methodologies for forced degradation studies and a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for its quantification.
The Significance of this compound in Stability Testing
This compound, with the chemical name (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid, is a known process impurity of levofloxacin[1]. While it is primarily introduced during the synthesis of the API, its levels must be monitored during stability studies to ensure they do not increase over time, which could indicate degradation of the levofloxacin molecule under certain storage conditions. Regulatory authorities require the impurity profile of a drug product to be well-characterized, and any significant increase in a specific impurity during stability testing can have implications for the product's shelf life and storage conditions.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation behavior of levofloxacin. These studies involve subjecting the levofloxacin formulation to stress conditions that are more severe than the accelerated stability conditions.
a. Acid Hydrolysis:
-
Accurately weigh a portion of the levofloxacin formulation and dissolve it in a suitable diluent.
-
Add 1N Hydrochloric acid (HCl) to the sample solution.
-
Keep the solution at 60°C for a specified period (e.g., 8 hours).
-
After the incubation period, neutralize the solution with an appropriate amount of 1N Sodium hydroxide (NaOH).
-
Dilute the solution to a known concentration with the mobile phase for HPLC analysis.
b. Base Hydrolysis:
-
Accurately weigh a portion of the levofloxacin formulation and dissolve it in a suitable diluent.
-
Add 1N Sodium hydroxide (NaOH) to the sample solution.
-
Keep the solution at 60°C for a specified period (e.g., 8 hours).
-
After the incubation period, neutralize the solution with an appropriate amount of 1N Hydrochloric acid (HCl).
-
Dilute the solution to a known concentration with the mobile phase for HPLC analysis.
c. Oxidative Degradation:
-
Accurately weigh a portion of the levofloxacin formulation and dissolve it in a suitable diluent.
-
Add a solution of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute the solution to a known concentration with the mobile phase for HPLC analysis.
d. Thermal Degradation:
-
Place the solid levofloxacin formulation in a hot air oven maintained at a specific temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh the heat-exposed sample, dissolve it in a suitable diluent, and dilute to a known concentration with the mobile phase for HPLC analysis.
e. Photolytic Degradation:
-
Expose the levofloxacin formulation to UV light (e.g., 254 nm) for a specified duration.
-
After exposure, accurately weigh the sample, dissolve it in a suitable diluent, and dilute to a known concentration with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method for Levofloxacin and this compound
A validated stability-indicating HPLC method is crucial for separating and quantifying levofloxacin from its impurities and degradation products.
Chromatographic Conditions: [1]
| Parameter | Condition |
|---|---|
| Column | Cosmosil C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Buffer and Methanol (68:32 v/v) |
| Buffer Preparation | 4.0g Sodium dihydrogen phosphate and 5mL of triethylamine in 1000mL of Milli-Q water, with pH adjusted to 6.0 using orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 294 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions: [1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin Reference Standard (RS) and this compound (Impurity A) RS in a suitable diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the levofloxacin formulation in the diluent to achieve a target concentration of levofloxacin.
-
System Suitability Solution: Prepare a solution containing both Levofloxacin RS and this compound (Impurity A) RS to check the system's performance.
Data Presentation
The following table summarizes the quantitative data from a forced degradation study, illustrating the formation of this compound (Impurity A) under various stress conditions.
Table 1: Results of Forced Degradation Study for Levofloxacin Formulation [1]
| Stress Condition | % Levofloxacin Degraded | % this compound (Impurity A) Detected |
| As Such | Not Applicable | Not Detected |
| Acid (1N HCl, 60°C, 8h) | 12.5 | Not Detected |
| Base (1N NaOH, 60°C, 8h) | 5.2 | Not Detected |
| Oxidation (30% H₂O₂, RT, 24h) | 25.8 | Not Detected |
| Water (60°C, 8h) | 1.8 | Not Detected |
| UV Light (254 nm) | 8.5 | Not Detected |
| Heat (105°C, 24h) | 4.1 | 0.36 |
ND: Not Detected
The results from the forced degradation study indicate that this compound (Impurity A) was specifically detected under thermal stress conditions, highlighting the importance of monitoring this impurity during long-term and accelerated stability studies where temperature excursions can occur.
Visualization of Workflows
The following diagrams illustrate the key workflows described in this application note.
Conclusion
The monitoring of this compound (Impurity A) is a critical aspect of the stability assessment of levofloxacin formulations. The provided protocols for forced degradation studies and the stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to accurately evaluate the stability profile of their levofloxacin products. By implementing these methodologies, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their products, in compliance with regulatory expectations.
References
Application Notes and Protocols for the Isolation and Purification of Levofloxacin Q-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin Q-acid, chemically known as (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a critical intermediate in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The purity of this compound directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the isolation and purification of this compound, ensuring a high-quality starting material for Levofloxacin synthesis.
Data Presentation
| Parameter | Method 1: Acidic Hydrolysis | Method 2: Basic Hydrolysis |
| Starting Material | Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylate | Ethyl 9,10-difluoro-3-methylene-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylate |
| Purity of Product | 96.22% (initial); 61.28% (from filtrate)[3] | Not explicitly stated, but recrystallization implies high purity. |
| Yield | 43.98 g (initial); 4.81 g (from filtrate) | 810 mg (crude) |
| Key Reagents | Acetic acid, Water, Sulfuric acid | Ethanol, Water, Potassium hydroxide, Hydrochloric acid |
Experimental Protocols
Method 1: Isolation and Purification via Acidic Hydrolysis
This protocol outlines the synthesis and isolation of this compound from its ethyl ester precursor using acidic conditions.
Materials:
-
Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate
-
Acetic acid
-
Deionized water
-
Concentrated sulfuric acid
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add acetic acid to the residue of the starting material (post-DMF recovery), followed by 65 mL of water at room temperature. Stir the mixture to ensure homogeneity.
-
Hydrolysis: Slowly add concentrated sulfuric acid dropwise to the mixture. After the addition is complete, heat the reaction mixture to reflux and maintain at reflux for 1 hour.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with 65 mL of water.
-
Dry the collected solid to obtain this compound. A yield of 43.98 g with a purity of 96.22% can be expected.
-
-
Secondary Recovery (Optional):
-
The filtrate can be further processed to recover more product.
-
Wash the filtrate with water and filter again to yield an additional 4.81 g of product with a purity of 61.28%.
-
Method 2: Isolation and Purification via Basic Hydrolysis and Recrystallization
This protocol details the synthesis via basic hydrolysis followed by a purification step involving recrystallization.
Materials:
-
Ethyl 9,10-difluoro-3-methylene-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylate (900 mg)
-
Ethanol (20 mL for reaction, additional for recrystallization)
-
Potassium hydroxide (500 mg)
-
Deionized water (5 mL for KOH solution, 10 mL for washing)
-
Hydrochloric acid (for neutralization)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Hydrolysis:
-
Suspend 900 mg of the starting ethyl ester in 20 mL of ethanol in a reaction flask.
-
Prepare a solution of 500 mg of potassium hydroxide in 5 mL of water and add it to the ethanol suspension.
-
Heat the mixture at 50-60°C for 3 hours.
-
-
Isolation of Crude Product:
-
After the reaction is complete, distill off the solvent.
-
Add 10 mL of water to the residue.
-
Neutralize the mixture with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash it with water, and dry to yield approximately 810 mg of crude product.
-
-
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
For enhanced crystallization, the solution can be further cooled in an ice bath.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound. The product should be fine needles with a melting point of 273-276°C (with decomposition).
-
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis, isolation, and purification of this compound.
Logical Relationship of Synthesis Steps
Caption: Key logical steps in the preparation of pure this compound.
References
Troubleshooting & Optimization
Technical Support Center: Levofloxacin Q-acid Synthesis
Welcome to the technical support center for the synthesis of Levofloxacin Q-acid, a key intermediate in the production of the broad-spectrum antibiotic Levofloxacin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (this compound).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the hydrolysis of its ethyl ester precursor, ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate.
Q1: My hydrolysis reaction is incomplete, and I still have a significant amount of starting material (ethyl ester) remaining. What should I do?
A1: Incomplete hydrolysis is a common issue. Here are several factors to consider and steps to take:
-
Reaction Time and Temperature: The hydrolysis of the ethyl ester to this compound requires sufficient time and temperature. Ensure the reaction has been refluxed for an adequate period. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[3]
-
Reagent Concentration: Verify the concentration and amount of the hydrolyzing agent (e.g., sulfuric acid or potassium hydroxide). An insufficient amount of acid or base will lead to an incomplete reaction.
-
Solvent System: The choice of solvent is important. For acid hydrolysis, a mixture of acetic acid and water is commonly used. For base hydrolysis, ethanol is a suitable solvent. Ensure the starting material is adequately dissolved in the solvent system at the reaction temperature.
-
Troubleshooting Steps:
-
Confirm the reaction endpoint by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
-
If the reaction has stalled, consider adding an additional equivalent of the hydrolyzing agent.
-
Ensure the reaction temperature is maintained at the appropriate level for reflux.
-
Q2: The yield of my this compound is lower than expected. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors throughout the experimental process:
-
Incomplete Reaction: As discussed in Q1, an incomplete reaction is a primary cause of low yield. Ensure the reaction goes to completion.
-
Product Loss During Workup: this compound is isolated by filtration after precipitation. Significant product loss can occur during this step.
-
Ensure the solution is sufficiently cooled to maximize precipitation before filtration.
-
Wash the filter cake with a minimal amount of cold solvent to avoid redissolving the product.
-
-
Side Reactions: Although specific side products for this hydrolysis are not extensively documented in the provided search results, general hydrolysis side reactions can occur. Using a moderate reaction temperature and avoiding prolonged reaction times after completion can help minimize side product formation.
-
Purification Losses: Subsequent purification steps, such as recrystallization, can lead to a decrease in the isolated yield. Optimize the recrystallization solvent and conditions to balance purity and yield.
Q3: I am observing impurities in my final this compound product. How can I identify and remove them?
A3: The purity of this compound is critical for its use in the synthesis of Levofloxacin. Impurities can arise from the starting materials or be generated during the reaction.
-
Common Impurities:
-
Unreacted Starting Material: The most common impurity is the starting ethyl ester.
-
Decarboxylation Product: While not explicitly stated for Q-acid synthesis, decarboxylation of the final product can be a potential impurity in related quinolone syntheses.
-
-
Identification of Impurities:
-
TLC and HPLC: These are the primary methods for detecting impurities. Comparing the chromatogram of your product with that of the starting material and a pure standard of this compound can help identify the impurities.
-
-
Purification Strategies:
-
Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is critical. A solvent in which the this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.
-
Acid-Base Extraction: If the impurity has different acidic or basic properties than the desired product, an acid-base extraction can be used for separation.
-
Washing: Washing the crude product with an appropriate solvent can remove more soluble impurities.
-
Q4: How can I effectively monitor the progress of the this compound synthesis?
A4: Monitoring the reaction is essential for determining the reaction endpoint and preventing the formation of degradation products due to excessive reaction times.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., a mixture of dichloromethane and methanol) should be developed to achieve good separation between the starting ester and the product acid. The spots can be visualized under UV light.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water mixture) is often used for the analysis of quinolone compounds.
Data Presentation
Table 1: Effect of Hydrolysis Conditions on this compound Synthesis (Illustrative)
| Parameter | Condition A (Acidic) | Condition B (Basic) | Expected Outcome |
| Starting Material | Ethyl (S)-...-6-carboxylate | Ethyl (S)-...-6-carboxylate | - |
| Reagent | Sulfuric Acid | Potassium Hydroxide | - |
| Solvent | Acetic Acid / Water | Ethanol | - |
| Temperature | Reflux | Reflux | Higher temperatures generally increase reaction rate. |
| Reaction Time | 1-3 hours | 3-5 hours | Should be optimized by monitoring the reaction. |
| Typical Yield | ~85-95% | ~80-90% | Yields can vary based on scale and purification. |
| Purity (HPLC) | >98% | >98% | Purity is dependent on effective purification. |
Note: The data in this table is illustrative and based on general principles and available literature. Actual results may vary.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the starting ethyl ester.
-
Solvent Addition: Add a mixture of acetic acid and water to the flask.
-
Acid Addition: Slowly add concentrated sulfuric acid to the stirred mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, which should cause the this compound to precipitate.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the filter cake with water to remove residual acid and other water-soluble impurities.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 3. Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Levofloxacin and Its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Levofloxacin from its impurities, with a focus on Levofloxacin q-acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Levofloxacin and its related substances.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Levofloxacin and this compound (or other impurities) | - Inappropriate mobile phase pH. - Incorrect mobile phase composition (organic solvent/buffer ratio). - Column degradation or contamination. - Inadequate column chemistry for the separation. | - Adjust the mobile phase pH. A pH around 2.5-3.0 or 6.0-6.5 has been shown to be effective.[1][2] - Optimize the ratio of the organic modifier (e.g., acetonitrile, methanol) to the buffer.[3][4] - Flush the column with a strong solvent or replace it if necessary. - Consider a different stationary phase, such as a C8 or a phenyl-hexyl column, if a C18 column is not providing adequate separation.[5] |
| Peak tailing for Levofloxacin or impurity peaks | - Silanol interactions with the stationary phase. - Inappropriate mobile phase pH. - Column overload. - Presence of metal ions in the sample or mobile phase. | - Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.5-1.0% v/v) to mask active silanol groups. - Adjusting the mobile phase pH can help to suppress the ionization of the analytes and reduce tailing. - Reduce the sample concentration or injection volume. - Use high-purity solvents and reagents and consider adding a chelating agent like EDTA to the mobile phase. |
| Variable or drifting retention times | - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Inadequate column equilibration. - Pump malfunction or leaks. | - Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. - Use a column thermostat to maintain a constant column temperature (e.g., 35-42°C). - Equilibrate the column with the mobile phase for a sufficient amount of time before analysis. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Ghost peaks in the chromatogram | - Contamination in the injection system or column. - Impurities in the mobile phase or diluent. - Carryover from previous injections. | - Clean the injector and autosampler. - Use high-purity HPLC grade solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler method and inject a blank solvent between samples. |
| High backpressure | - Clogged column frit or tubing. - Particulate matter in the sample. - Precipitation of buffer salts in the mobile phase. | - Filter all samples and mobile phases through a 0.45 µm filter before use. - Backflush the column or replace the inlet frit. - Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic modifier concentration. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important impurity to monitor?
A1: this compound, also known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a key synthetic intermediate in the production of Levofloxacin. It is considered a process-related impurity, and its levels in the final drug product must be controlled to ensure the safety and efficacy of the medication. Regulatory agencies like the USP have established limits for known impurities in Levofloxacin.
Q2: Which type of HPLC column is most suitable for separating Levofloxacin and its impurities?
A2: Reversed-phase C18 columns are the most commonly used and have been shown to be effective for the separation of Levofloxacin and its impurities, including this compound. However, other stationary phases like C8 and Phenyl-Hexyl have also been utilized to achieve optimal separation. The choice of column will depend on the specific impurities being targeted and the desired chromatographic resolution.
Q3: What are the typical mobile phase compositions used for this separation?
A3: The mobile phase is typically a mixture of an aqueous buffer and an organic solvent. Common buffers include phosphate, acetate, or triethylamine phosphate at a pH between 2.5 and 6.5. The organic modifier is usually acetonitrile or methanol. The exact ratio of buffer to organic solvent is a critical parameter that needs to be optimized for each specific method.
Q4: How can I improve the sensitivity of my method to detect low levels of impurities?
A4: To improve sensitivity, you can optimize the detection wavelength, increase the injection volume (while being mindful of potential peak distortion), or use a more sensitive detector like a fluorescence detector. The limit of detection (LOD) and limit of quantitation (LOQ) for Levofloxacin and its impurities have been reported to be in the range of 0.004-0.015 µg/mL and 0.013-0.046 µg/mL, respectively, with UV detection.
Q5: What are forced degradation studies and why are they important for this analysis?
A5: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. These studies are crucial for developing a stability-indicating HPLC method that can separate the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the method is specific and can accurately measure the stability of the drug product over time. Levofloxacin has been shown to be particularly susceptible to degradation under acidic and oxidative conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from validated HPLC methods for the analysis of Levofloxacin and its impurities.
Table 1: Chromatographic Performance Parameters
| Analyte | Retention Time (min) | Relative Retention Time (RRT) |
| This compound (Impurity A) | Varies (typically elutes before Levofloxacin) | ~0.8 |
| Levofloxacin | ~6.5 - 10.0 | 1.0 |
| Levofloxacin Ethyl Ester (Impurity B) | Varies (typically elutes after Levofloxacin) | ~1.1 |
| N-Desmethyl Levofloxacin (Impurity C) | Varies | - |
Note: Retention times and RRTs are approximate and can vary significantly depending on the specific chromatographic conditions.
Table 2: Method Validation Parameters
| Parameter | Levofloxacin | Impurity A (q-acid) | Impurity B | Impurity C |
| Linearity Range (µg/mL) | 0.046 - 150 | 0.044 - 150 | 0.013 - 150 | 0.022 - 150 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| LOD (µg/mL) | ~0.015 | ~0.015 | ~0.004 | ~0.007 |
| LOQ (µg/mL) | ~0.046 | ~0.044 | ~0.013 | ~0.022 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
Data compiled from multiple sources.
Experimental Protocols
Below are detailed methodologies for a typical HPLC analysis of Levofloxacin and its impurities.
1. Standard and Sample Preparation
-
Diluent: A mixture of the mobile phase or a suitable solvent like a water/acetonitrile mixture.
-
Standard Stock Solution: Accurately weigh and dissolve Levofloxacin and its impurities in the diluent to a known concentration (e.g., 100 µg/mL).
-
Working Standard Solution: Dilute the stock solution to a suitable concentration for analysis (e.g., 1 µg/mL).
-
Sample Solution: For tablets, grind the tablets to a fine powder, accurately weigh a portion equivalent to a specific amount of Levofloxacin, and dissolve it in the diluent. For other formulations, dilute the sample accordingly. Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A filtered and degassed mixture of a buffer and an organic solvent.
-
Example 1: Buffer (e.g., 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water) and methanol in a 70:30 v/v ratio.
-
Example 2: Buffer (e.g., 0.1M phosphate buffer) and acetonitrile in a suitable ratio, with the pH adjusted to around 2.8.
-
-
Flow Rate: Typically 0.7 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 42°C.
-
Injection Volume: 10 - 25 µL.
-
Detection Wavelength: Typically in the range of 284 - 340 nm.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of Levofloxacin.
Caption: A typical workflow for the HPLC analysis of Levofloxacin and its impurities.
Caption: A logical troubleshooting guide for common HPLC issues.
References
common impurities found in Levofloxacin q-acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling common impurities encountered during the synthesis of Levofloxacin Q-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a key intermediate in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The purity of this compound is critical as impurities introduced at this stage can be carried over to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.
Q2: What are the most common impurities I might encounter during this compound synthesis?
The most frequently observed impurities in this compound synthesis include:
-
Chiral Impurity (R-isomer): The enantiomer of the desired S-isomer.
-
Desfluoro this compound: An impurity where one of the fluorine atoms on the quinolone ring is replaced by a hydrogen atom.
-
This compound N-oxide: An oxidation product of the piperazine ring nitrogen.
-
Decarboxylated this compound: Formed by the loss of the carboxylic acid group.
-
Incomplete Hydrolysis Product (Ethyl Ester): Residual starting material from the hydrolysis step.
Q3: How can I detect and quantify these impurities in my sample?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the detection and quantification of impurities in this compound. Specific methods, often employing chiral stationary phases, are necessary for separating the chiral impurity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Presence of the Chiral Impurity (R-isomer) in the Final Product
-
Question: My final this compound product shows contamination with the unwanted R-isomer. What is the likely cause and how can I prevent it?
-
Answer:
-
Root Cause: The presence of the R-isomer of the starting material, (R,S)-2-aminopropanol, or racemization during the synthesis can lead to the formation of the chiral impurity. The chiral integrity of (S)-2-aminopropanol is crucial for obtaining the desired S-enantiomer of this compound.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the enantiomeric purity of the (S)-2-aminopropanol starting material using a validated chiral analytical method before use.
-
Optimize Reaction Conditions: Avoid harsh reaction conditions, such as high temperatures or extreme pH, which can promote racemization.
-
Purification: If the chiral impurity is present in the final product, chiral separation techniques, such as preparative chiral HPLC, may be necessary.
-
-
Issue 2: High Levels of Desfluoro this compound Impurity
-
Question: I am observing a significant peak corresponding to Desfluoro this compound in my HPLC analysis. What reaction conditions could be causing this?
-
Answer:
-
Root Cause: The formation of Desfluoro this compound is often a result of reductive dehalogenation. This can be promoted by the presence of certain catalysts or reducing agents, or by prolonged reaction times at elevated temperatures.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can sometimes lead to degradation pathways that include defluorination.
-
Control Reaction Temperature and Time: Carefully monitor and control the reaction temperature and time to avoid conditions that favor the dehalogenation side reaction.
-
Catalyst Selection: If a catalyst is used, ensure it is selective and does not promote dehalogenation.
-
-
Issue 3: Formation of this compound N-oxide
-
Question: My product is contaminated with the N-oxide impurity. How can I minimize its formation?
-
Answer:
-
Root Cause: The N-oxide impurity is formed by the oxidation of the nitrogen atom in the piperazine ring of a precursor or the quinolone nitrogen itself. This can be caused by the presence of oxidizing agents or exposure to air at elevated temperatures.
-
Troubleshooting Steps:
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidation.
-
Inert Atmosphere: As with desfluoro impurity formation, running the reaction under an inert atmosphere can significantly reduce the formation of the N-oxide.
-
Purification: Standard purification techniques like recrystallization or column chromatography can often effectively remove the N-oxide impurity.
-
-
Issue 4: Presence of Decarboxylated this compound
-
Question: I have identified a decarboxylated impurity in my this compound. What leads to its formation and how can it be avoided?
-
Answer:
-
Root Cause: Decarboxylation, the loss of the carboxylic acid group, can occur at high temperatures, particularly under acidic or basic conditions.[1] The presence of a carboxylic acid group at the 3-position of the fluoroquinolone is crucial for its antibacterial activity.[1]
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction and work-up temperatures as low as possible to minimize thermal decarboxylation.
-
pH Control: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Prompt Work-up: Process the reaction mixture promptly after completion to minimize the time the product is exposed to potentially decarboxylating conditions.
-
-
Data Presentation
| Impurity Name | Typical Acceptance Criteria (as per USP for Levofloxacin) |
| Levofloxacin Related Compound A (R-isomer) | Not more than 0.5% |
| Desfluoro Levofloxacin | Not more than 0.2% |
| Levofloxacin N-Oxide | Not more than 0.2% |
| Any other individual impurity | Not more than 0.10% |
| Total impurities | Not more than 1.0% |
Experimental Protocols
Protocol 1: HPLC Method for Chiral Purity of this compound
This method is adapted from established procedures for the chiral separation of ofloxacin enantiomers.[2][3]
-
Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 85:15:0.1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 298 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 2: RP-HPLC Method for Achiral Impurities in this compound
This is a general reverse-phase HPLC method for the analysis of process-related impurities.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with 95% A and 5% B, hold for 5 minutes. Linearly increase to 95% B over 20 minutes. Hold at 95% B for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 294 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 1 mg/mL.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Formation pathways of common impurities in this compound synthesis.
Caption: Troubleshooting workflow for impurity issues in this compound synthesis.
References
Technical Support Center: Resolving Peak Tailing in Levofloxacin Q-Acid Chromatography
Welcome to our dedicated technical support center for troubleshooting chromatographic issues encountered with Levofloxacin and its related substance, Q-acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve peak tailing, ensuring robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for quantifying Levofloxacin and Q-acid?
A1: Peak tailing is a type of chromatographic peak asymmetry where the latter half of the peak is broader than the front half.[1] This distortion can compromise resolution between adjacent peaks, affect the accuracy of peak integration, and reduce the overall reliability of the quantitative analysis of Levofloxacin and Q-acid.[1][2]
Q2: What are the primary causes of peak tailing for basic compounds like Levofloxacin?
A2: The most common cause is secondary interaction between the basic analyte and active sites on the stationary phase.[3][4] For silica-based columns, these active sites are often residual silanol groups (Si-OH) that can interact with protonated basic compounds like Levofloxacin via ion-exchange, leading to a secondary retention mechanism that causes tailing. Other causes include mobile phase pH being close to the analyte's pKa, column overload, mismatched sample solvent, and issues with the HPLC system itself.
Q3: How does the mobile phase pH affect the peak shape of Levofloxacin?
A3: Levofloxacin is an amphoteric compound, meaning it has both acidic (carboxylic acid) and basic (piperazinyl) functional groups, with pKa values around 6.0 and 8.2, respectively. The mobile phase pH dictates the ionization state of both the analyte and the stationary phase's residual silanol groups. Operating at a low pH (e.g., pH ≤ 3) protonates the silanol groups, suppressing their ability to interact with the positively charged Levofloxacin, which generally leads to improved peak symmetry.
Q4: Can the choice of HPLC column influence peak tailing for Q-acid analysis?
A4: Absolutely. Modern columns packed with high-purity, Type B silica and featuring thorough end-capping are designed to have minimal residual silanol activity, which significantly reduces peak tailing for basic compounds. For particularly challenging separations, columns with alternative stationary phases, such as those with embedded polar groups or positively charged surfaces, can further shield the analyte from silanol interactions.
Q5: Is it possible for metal contamination in my HPLC system to cause peak tailing with Levofloxacin?
A5: Yes, this is a significant consideration. Fluoroquinolones, including Levofloxacin, are known to be strong chelating agents for metal ions. Trace metal contamination in the silica packing material, stainless steel frits, or other system components can lead to on-column chelation with the analyte. This interaction can create a secondary retention mechanism, resulting in peak tailing.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
This guide provides a systematic workflow to diagnose and resolve peak tailing issues in your Levofloxacin and Q-acid chromatography.
Step 1: Initial Assessment - Is it a Chemical or Physical Problem?
First, determine if the peak tailing affects all peaks in your chromatogram or only specific peaks (e.g., Levofloxacin).
-
All Peaks Tailing: This typically points to a physical or system-wide issue.
-
Specific Peaks Tailing (e.g., Levofloxacin, Q-acid): This suggests a chemical interaction between the analyte and the column or mobile phase.
Caption: Initial troubleshooting decision workflow.
Step 2: Addressing Physical/System-Wide Issues
If all peaks are tailing, investigate the following potential causes.
-
Extra-Column Volume: Excessive or poorly connected tubing between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly seated to eliminate dead volume.
-
-
Column Void or Blockage: A void at the column inlet or a partially blocked frit can distort the sample flow path.
-
Solution: First, try backflushing the column (if the manufacturer allows). If the problem persists, replace the column. Using a guard column can help protect the analytical column from particulate matter.
-
Step 3: Optimizing for Chemical Interactions
If only Levofloxacin and/or Q-acid peaks are tailing, focus on method parameters. This is the most common scenario for these analytes.
References
Technical Support Center: Characterization of Levofloxacin Q-Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Levofloxacin q-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its characterization important?
This compound, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a crucial intermediate in the synthesis of the antibiotic Levofloxacin[1]. Accurate characterization is essential to ensure the purity, stability, and quality of the final active pharmaceutical ingredient (API). The presence of impurities or degradants can impact the safety and efficacy of the drug product.
Q2: What are the main challenges in the characterization of this compound?
The primary challenges in characterizing this compound include:
-
Physicochemical Properties: Its solubility can be pH-dependent, which can affect sample preparation and chromatographic analysis.
-
Stability: Levofloxacin and its related compounds are known to be susceptible to degradation under certain stress conditions, particularly acidic and oxidative environments[2][3].
-
Chromatographic Separation: Achieving optimal peak shape and resolution from closely related impurities can be challenging, with issues like peak tailing being common.
-
Structural Elucidation: Interpreting mass spectrometry (MS) fragmentation patterns and Nuclear Magnetic Resonance (NMR) spectra can be complex.
Troubleshooting Guides
HPLC Analysis
Problem: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis.
-
Possible Cause 1: Secondary Interactions with Residual Silanols
-
The carboxylic acid moiety of this compound can interact with active silanol groups on the silica-based column packing material, leading to peak tailing[4][5].
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.0) using an appropriate buffer (e.g., phosphate buffer) to suppress the ionization of silanol groups.
-
Use an End-Capped Column: Employ a modern, end-capped C18 or C8 column to minimize the number of available silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions.
-
-
-
Possible Cause 2: Inappropriate Sample Solvent
-
If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve and inject the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
Problem: I am seeing split peaks for my this compound standard.
-
Possible Cause 1: Co-elution with an Impurity
-
A closely related impurity may be co-eluting with the main peak.
-
Solution:
-
Modify Mobile Phase Composition: Adjust the organic-to-aqueous ratio or try a different organic modifier (e.g., methanol instead of acetonitrile) to improve resolution.
-
Change Column Chemistry: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
-
-
Possible Cause 2: Column Void or Contamination
-
A void at the head of the column or a blocked frit can cause the sample to travel through different paths, resulting in a split peak.
-
Solution:
-
Use a Guard Column: A guard column can protect the analytical column from particulate matter and strongly retained compounds.
-
Proper Sample Filtration: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter.
-
Column Washing: If contamination is suspected, wash the column with a series of strong solvents. If the problem persists, the column may need to be replaced.
-
-
Mass Spectrometry (MS) Analysis
Problem: I am having difficulty identifying the molecular ion of this compound in my ESI-MS spectrum.
-
Possible Cause: In-source Fragmentation
-
Levofloxacin and its analogues can be prone to fragmentation in the electrospray ionization (ESI) source, especially at higher cone voltages.
-
Solution:
-
Optimize ESI Source Parameters: Reduce the cone voltage (or fragmentor voltage) to minimize in-source fragmentation.
-
Use a Softer Ionization Technique: If available, consider using a softer ionization method like Atmospheric Pressure Chemical Ionization (APCI) if ESI is too harsh.
-
-
Problem: The fragmentation pattern of this compound is complex and difficult to interpret.
-
Explanation: The fragmentation of quinolone carboxylic acids often involves characteristic losses. For this compound (MW: 281.21), you can expect to see losses corresponding to:
-
Loss of H₂O (water)
-
Loss of CO₂ (carbon dioxide) from the carboxylic acid group
-
Cleavage of the oxazine ring
-
-
Troubleshooting:
-
Perform MS/MS: Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and perform tandem mass spectrometry (MS/MS) to obtain a cleaner fragmentation spectrum.
-
Compare with Literature: Compare the obtained fragmentation pattern with published data for similar fluoroquinolone structures.
-
Stability and Degradation Studies
Problem: My this compound sample is degrading during analysis.
-
Possible Cause: Instability under Specific Conditions
-
Levofloxacin and its related compounds show significant degradation under acidic and oxidative stress conditions. Photodegradation is also a known issue for fluoroquinolones.
-
Solution:
-
Protect from Light: Prepare and store samples in amber vials or protect them from light.
-
Control pH: Ensure the pH of the sample solution is in a stable range. Levofloxacin itself is more stable in neutral or slightly acidic conditions and degrades in highly acidic or alkaline conditions.
-
Use Freshly Prepared Solutions: Analyze samples as soon as possible after preparation.
-
Degas Solvents: Use degassed mobile phases to prevent oxidative degradation during HPLC analysis.
-
-
Quantitative Data Summary
Table 1: Solubility of Levofloxacin at Different pH Values
| pH Range | Approximate Solubility (mg/mL) | USP Nomenclature |
| 0.6 - 5.8 | ~100 | Soluble to Freely Soluble |
| 6.7 | ~272 (Maximum) | Freely Soluble |
| 6.9 | ~50 (Minimum) | Soluble |
Data adapted from FDA label information for Levofloxacin. This provides an expected solubility profile for the structurally similar this compound.
Table 2: Summary of Forced Degradation Behavior of Levofloxacin
| Stress Condition | Observation |
| Acid Hydrolysis | Slight to significant degradation observed. |
| Base Hydrolysis | Generally stable. |
| Oxidative (e.g., H₂O₂) | Significant degradation observed. |
| Thermal | Generally stable. |
| Photolytic | Degradation can occur. |
This table summarizes the general degradation behavior of Levofloxacin, which is indicative of the potential stability challenges for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Levofloxacin and Related Substances
This protocol is a representative method that can be adapted for the analysis of this compound.
-
Chromatographic System: HPLC with UV detector.
-
Column: ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 25 mM Sodium Dihydrogen Orthophosphate Dihydrate with 0.5% (v/v) Triethylamine, pH adjusted to 6.0.
-
B: Methanol.
-
Use a gradient elution program as required to achieve separation.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B). Filter through a 0.45 µm filter before injection.
This protocol is based on a validated stability-indicating method for Levofloxacin and its impurities.
Protocol 2: Forced Degradation Study
-
Acid Degradation: Reflux the sample in 0.1 M HCl at 80°C for a specified period. Neutralize the solution before analysis.
-
Base Degradation: Reflux the sample in 0.1 M NaOH at 80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) or sunlight.
For all stress conditions, a control sample should be stored under normal conditions. Analyze all samples at appropriate time points.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Experimental workflow for forced degradation studies.
References
- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
method for removing residual solvents from Levofloxacin q-acid
Welcome to the technical support center for methodologies related to the removal of residual solvents from Levofloxacin Q-acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why is their removal from this compound critical?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs) like this compound, or in the preparation of drug products.[1][2] They are not completely removed by practical manufacturing techniques.[1][2] Their removal is critical because residual solvents provide no therapeutic benefit and can pose a risk to patient safety.[3] Furthermore, their presence can affect the physicochemical properties of the API, such as crystal form, purity, solubility, and stability.
Q2: What are the regulatory guidelines for acceptable levels of residual solvents in pharmaceutical products?
A2: The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3C, which categorizes residual solvents into three classes based on their toxicity risk.
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.
-
Class 2: Solvents to be limited, as they are non-genotoxic animal carcinogens or may cause other irreversible toxicities.
-
Class 3: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg or more per day is considered acceptable.
Regulatory bodies worldwide, including the European Medicines Agency (EMA) and Health Canada, have adopted these guidelines.
Q3: What are the common methods for removing residual solvents from this compound?
A3: Common methods for removing residual solvents from APIs like this compound include:
-
Vacuum Drying: This is a widely used technique where the API is dried under reduced pressure, which lowers the boiling point of solvents, allowing for their removal at lower temperatures. This is particularly useful for heat-sensitive compounds.
-
Recrystallization: This process involves dissolving the crude API in a suitable solvent and then allowing it to crystallize. The impurities, including residual solvents from previous steps, remain in the mother liquor. A final drying step is then required to remove the crystallization solvent.
-
Purging/Stripping: An inert gas, such as nitrogen, can be passed through or over the wet solid to facilitate the removal of volatile solvents.
Q4: How are the levels of residual solvents in this compound analyzed and quantified?
A4: Gas chromatography (GC) is the most common and recommended technique for the analysis of residual solvents in pharmaceutical products. Headspace GC with a Flame Ionization Detector (FID) is a particularly popular method because it is efficient for analyzing volatile compounds and reduces interference from the sample matrix. The United States Pharmacopeia (USP) Method <467> provides detailed procedures for identifying and quantifying residual solvents. For Class 3 solvents only, a non-specific method like Loss on Drying (LOD) may be acceptable if properly validated.
Troubleshooting Guide
Q1: After vacuum drying, the level of a residual solvent in my this compound is still above the ICH Q3C limit. What should I do?
A1: If residual solvent levels remain high after initial drying, consider the following troubleshooting steps:
-
Optimize Drying Parameters:
-
Increase Drying Time: The initial drying time may be insufficient. Extend the drying period and take samples at intervals to monitor the solvent level.
-
Increase Temperature: If the this compound is thermally stable at higher temperatures, a modest increase in the drying temperature can significantly improve solvent removal efficiency.
-
Decrease Vacuum Pressure: A lower pressure (higher vacuum) will reduce the boiling point of the solvent, facilitating its evaporation. Ensure your vacuum system is operating correctly and is free of leaks.
-
-
Modify the Physical Form of the API:
-
Reduce Particle Size: Large crystals can trap solvent. Milling or grinding the material before the final drying step can break up agglomerates and reduce the diffusion path for the solvent to escape.
-
Break the Cake: During tray drying, the material can form a cake. Periodically breaking up this cake can expose new surfaces and improve drying efficiency.
-
-
Consider an Alternative or Additional Purification Step:
-
Recrystallization: If the solvent is trapped within the crystal lattice, simple drying may not be effective. Recrystallizing the this compound in a different, more easily removed solvent (ideally a Class 3 solvent) can be an effective solution.
-
Solvent Wash: Washing the filtered solid with a small amount of a suitable, volatile anti-solvent can help displace the high-boiling residual solvent before drying.
-
Q2: I am struggling to remove a high-boiling point solvent (e.g., DMSO, DMF) from my this compound. What is the best approach?
A2: High-boiling point solvents are challenging to remove. Here are some strategies:
-
Water Washing/Slurrying: For very polar, high-boiling solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), if your product is not water-soluble, you can dilute the reaction mixture with a large volume of water and extract the product with a nonpolar solvent. The polar solvent will partition into the aqueous layer. Alternatively, slurrying the isolated solid in water can help wash away the residual high-boiling solvent.
-
Azeotropic Distillation: If applicable, adding a lower-boiling solvent that forms an azeotrope with the high-boiling solvent can facilitate its removal during distillation or drying.
-
Extended High-Vacuum Drying: This is often the most direct method. It may require prolonged drying times (24-48 hours or more) at the maximum tolerable temperature for the API under a very high vacuum (e.g., below 1 mbar).
Q3: My this compound shows signs of degradation after the solvent removal process. How can I prevent this?
A3: Degradation is often caused by excessive heat. To mitigate this:
-
Use Lower Temperatures: The primary advantage of vacuum drying is the ability to remove solvents at lower temperatures, which is crucial for heat-sensitive APIs. Determine the maximum temperature at which your product is stable and operate below that limit.
-
Minimize Drying Time: While longer times can improve solvent removal, prolonged exposure to even moderate heat can cause degradation. The goal is to find the optimal balance of temperature and time.
-
Use Inert Atmosphere: Purging the vacuum oven with an inert gas like nitrogen before and after the drying cycle can prevent oxidative degradation.
Q4: The results from my GC analysis for residual solvents are inconsistent. What could be the cause?
A4: Inconsistent GC results can stem from several sources:
-
Sample Preparation: Ensure the sample is completely dissolved in the diluent (e.g., DMSO, DMF). Incomplete dissolution is a major source of variability. Use sonication if necessary to aid dissolution.
-
Headspace Parameters: If using headspace GC, optimize the incubation temperature and time. The temperature must be high enough to drive the solvents into the vapor phase but not so high as to degrade the sample or the vial septum.
-
Method Validation: Ensure your analytical method is properly validated for specificity, linearity, accuracy, and precision as per ICH Q2 guidelines.
-
System Suitability: Always run a system suitability test before analyzing samples to ensure the chromatographic system is performing correctly. This includes checking for resolution between critical solvent pairs.
Data & Protocols
ICH Q3C Residual Solvent Limits
The following table summarizes the classification and limits for common residual solvents as per ICH Q3C guidelines.
| Class | Description | Solvent Examples | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Class 1 | Solvents to be Avoided | Benzene | 2 | 0.02 |
| Carbon tetrachloride | 4 | 0.04 | ||
| 1,2-Dichloroethane | 5 | 0.05 | ||
| Class 2 | Solvents to be Limited | Acetonitrile | 410 | 4.1 |
| Methanol | 3000 | 30.0 | ||
| Methylene chloride | 600 | 6.0 | ||
| Toluene | 890 | 8.9 | ||
| Hexane | 290 | 2.9 | ||
| Class 3 | Solvents with Low Toxic Potential | Acetone | 5000 | 50.0 |
| Ethanol | 5000 | 50.0 | ||
| Isopropyl acetate | 5000 | 50.0 | ||
| Dimethyl sulfoxide (DMSO) | 5000 | 50.0 | ||
| Heptane | 5000 | 50.0 |
Note: This is not an exhaustive list. Refer to the latest ICH Q3C(R8) guideline for a complete list of solvents and their limits.
Experimental Protocols
Protocol 1: Vacuum Drying of this compound
Objective: To remove residual process solvents from this compound to meet ICH Q3C specifications.
Equipment:
-
Vacuum oven with temperature and pressure controls
-
Vacuum pump
-
Glass or stainless steel drying trays
-
Spatula
Procedure:
-
Pre-Checks: Ensure the vacuum oven is clean and the pressure gauge and temperature controller are calibrated.
-
Loading: Spread the wet cake of this compound evenly on the drying trays to a consistent depth (e.g., 1-2 cm) to ensure uniform drying.
-
Drying Operation:
-
Load the trays into the vacuum oven and securely close the door.
-
Start the vacuum pump and reduce the pressure to the desired level (e.g., < 20 mbar).
-
Once the desired vacuum is achieved, set the oven temperature to the specified value (e.g., 50-60°C, a temperature known to be safe for the product).
-
Monitor the temperature and pressure at regular intervals (e.g., every 30 minutes).
-
-
Sampling: Periodically and carefully release the vacuum with nitrogen, open the oven, and take a representative sample for residual solvent analysis by GC.
-
Completion: Continue drying until the residual solvent level is consistently below the required limit.
-
Unloading: Once drying is complete, turn off the heat and allow the product to cool to room temperature under vacuum. Slowly break the vacuum with nitrogen and unload the dried product into labeled, airtight containers.
Protocol 2: Analysis of Residual Solvents by Headspace GC-FID
Objective: To identify and quantify residual solvents in a sample of this compound.
Equipment & Reagents:
-
Gas Chromatograph with FID and Headspace Autosampler
-
GC Column (e.g., G43 phase like a DB-624)
-
Diluent (e.g., DMSO, analytical grade)
-
Headspace vials (20 mL) with septa and caps
-
Certified reference standards of the solvents to be analyzed
Procedure:
-
Standard Preparation: Prepare a stock standard solution containing all potential residual solvents at a known concentration in the diluent. Prepare a series of working standards by diluting the stock.
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 100 mg) into a headspace vial. Add a precise volume of diluent (e.g., 5 mL) to the vial.
-
Sealing and Equilibration: Immediately seal the vial with a cap and septum. Place the vial in the headspace autosampler and allow it to equilibrate at a set temperature (e.g., 80-100°C) for a specific time (e.g., 15-30 minutes) to allow the solvents to partition into the headspace.
-
Injection and Chromatography: The autosampler will automatically inject a portion of the headspace gas onto the GC column.
-
Typical GC Conditions:
-
Carrier Gas: Nitrogen or Helium
-
Injector Temperature: ~140°C
-
Detector Temperature (FID): ~250°C
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute all solvents.
-
-
-
Data Analysis: Identify the solvent peaks in the sample chromatogram by comparing their retention times to those of the reference standards. Quantify the amount of each solvent by comparing the peak area from the sample to the calibration curve generated from the working standards.
Visualizations
Caption: Workflow for Residual Solvent Removal and Analysis.
References
strategies to prevent the formation of byproducts in Levofloxacin q-acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of Levofloxacin q-acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Presence of the R-enantiomer (Diastereomer) in the Final Product
-
Question: My final this compound product shows the presence of the unwanted R-enantiomer. What are the likely causes and how can I prevent this?
-
Answer: The presence of the R-enantiomer, the diastereomer of the desired S-enantiomer, is a critical purity issue. The primary cause of this is racemization at the chiral center of the molecule.
-
Potential Causes:
-
Harsh Hydrolysis Conditions: The hydrolysis of the ethyl ester precursor to the carboxylic acid is a key step. Using strong bases (like concentrated NaOH or KOH) and high temperatures for an extended period can lead to the deprotonation of the alpha-carbon to the carbonyl group, resulting in a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.
-
Inadequate Chiral Starting Material: The chiral purity of the starting material, (S)-(+)-2-aminopropanol, is crucial. If the starting material is not enantiomerically pure, this impurity will be carried through the synthesis.
-
-
Preventative Strategies:
-
Milder Hydrolysis Conditions: Employ milder conditions for the hydrolysis of the ethyl ester. This can include using a weaker base, a lower reaction temperature, and a shorter reaction time. Monitoring the reaction progress closely by TLC or HPLC is essential to stop the reaction as soon as the starting material is consumed.
-
Enzyme-Catalyzed Hydrolysis: Consider using enzymatic hydrolysis as a milder alternative to chemical hydrolysis, which can often proceed with high stereoselectivity.
-
Verify Starting Material Purity: Always ensure the enantiomeric purity of the (S)-(+)-2-aminopropanol starting material using appropriate analytical techniques such as chiral HPLC or polarimetry.
-
-
Issue 2: Formation of Decarboxylation Byproduct
-
Question: I have identified a byproduct that appears to be the decarboxylated form of this compound. What reaction conditions favor this side reaction?
-
Answer: The loss of the carboxylic acid group results in the formation of a significant impurity.
-
Potential Causes:
-
High Temperatures: The quinolone carboxylic acid structure can be susceptible to decarboxylation at elevated temperatures, especially in the presence of acid or base catalysts.
-
Acidic Conditions: Strong acidic conditions used during workup or purification can promote decarboxylation.
-
-
Preventative Strategies:
-
Temperature Control: Maintain the reaction temperature as low as possible during all steps of the synthesis, particularly during the hydrolysis and any subsequent heating steps.
-
Neutral pH Workup: During the workup procedure, carefully neutralize the reaction mixture to a pH of approximately 7.0 before extraction to avoid prolonged exposure to strong acids.
-
-
Issue 3: Presence of Impurities from Starting Materials
-
Question: My product contains impurities that seem to be related to the starting material, 2,3,4,5-tetrafluorobenzoic acid. How can I minimize these?
-
Answer: Impurities in the starting materials can lead to the formation of related byproducts that may be difficult to remove in later stages.
-
Potential Causes:
-
Incomplete Reactions in Precursor Synthesis: The synthesis of 2,3,4,5-tetrafluorobenzoic acid itself can result in impurities if reactions such as fluorination or hydrolysis are incomplete.
-
Side Reactions of the Starting Material: The highly fluorinated aromatic ring is susceptible to nucleophilic substitution reactions under certain conditions, which can lead to byproducts.
-
-
Preventative Strategies:
-
High-Purity Starting Materials: Use highly pure 2,3,4,5-tetrafluorobenzoic acid. It is advisable to test the purity of the starting material before use.
-
Optimized Reaction Conditions: Ensure that the initial steps of the synthesis, such as the reaction of 2,3,4,5-tetrafluorobenzoyl chloride, are carried out under optimal conditions to drive the reaction to completion and minimize side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most frequently encountered byproducts include:
-
R-enantiomer (Anti-Levofloxacin): The diastereomer of the desired S-enantiomer.
-
Decarboxy-levofloxacin: Formed by the loss of the carboxylic acid group.
-
N-oxide Levofloxacin: Can be formed by oxidation of the piperazine nitrogen, although this is more common in the final Levofloxacin synthesis.
-
Desmethyl Levofloxacin: Results from the loss of the methyl group from the piperazine ring.
-
Defluoro-levofloxacin: Can arise from the loss of a fluorine atom from the aromatic ring.
Q2: How can I monitor the formation of byproducts during the reaction?
A2: The most effective way to monitor the reaction and the formation of byproducts is by using High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the desired product from the various potential impurities, allowing for real-time monitoring of the reaction progress and purity. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.
Q3: What is the optimal solvent for the synthesis of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used polar aprotic solvent for the synthesis of Levofloxacin and its precursors due to its ability to dissolve the reactants and facilitate the reaction. Other polar solvents may also be used, and the choice of solvent can influence the reaction rate and byproduct profile.
Q4: Are there any specific catalysts that can help minimize byproduct formation?
A4: While the core reactions in this compound synthesis may not always require a specific catalyst, the choice of base for the hydrolysis step is critical. Using a milder base can help prevent racemization. For other steps, ensuring the use of high-purity reagents and maintaining optimal reaction conditions is more critical than the addition of a specific catalyst to prevent side reactions.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the purity of this compound. This data is compiled from various literature sources and should be used as a general guideline.
| Parameter | Condition | Impact on Purity | Common Byproducts Observed |
| Hydrolysis Temperature | Low (e.g., 50-60°C) | Higher Purity | Lower levels of R-enantiomer and decarboxylation product. |
| High (e.g., >80°C) | Lower Purity | Increased risk of racemization and decarboxylation. | |
| Hydrolysis Base | Mild Base (e.g., K2CO3) | Higher Purity | Minimized racemization. |
| Strong Base (e.g., NaOH) | Lower Purity | Higher risk of racemization. | |
| Reaction Time | Optimal | Higher Purity | Complete conversion of starting material without significant byproduct formation. |
| Extended | Lower Purity | Increased formation of degradation products and racemization. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate
This protocol describes a common method for the synthesis of the ethyl ester precursor to this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,3,4,5-tetrafluorobenzoyl chloride in an appropriate solvent such as toluene.
-
Addition of Reagents: Add N,N-dimethylformamide (DMF) as a catalyst. To this mixture, add a solution of ethyl 3-((S)-2-hydroxy-1-methylethylamino)acrylate in toluene dropwise at a controlled temperature (e.g., 5-10°C).
-
Cyclization: After the addition is complete, add potassium fluoride and heat the reaction mixture to 140-150°C for several hours. Monitor the reaction by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a solvent such as acetone to yield the pure ethyl ester.
Protocol 2: Hydrolysis of Ethyl Ester to this compound
This protocol outlines the hydrolysis of the ethyl ester to the final q-acid, with an emphasis on minimizing byproduct formation.
-
Reaction Setup: Suspend the ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate in a mixture of ethanol and water.
-
Hydrolysis: Add a mild base, such as potassium hydroxide, to the suspension. Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for a few hours. Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material without prolonged reaction times.
-
Workup: Once the reaction is complete, distill off the ethanol. Add water to the residue and carefully neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.0.
-
Isolation: The precipitated this compound is collected by filtration, washed with water, and then dried to yield the final product.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Factors leading to byproduct formation.
References
Validation & Comparative
Comparative Guide to Analytical Methods for Levofloxacin Q-Acid Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantitative determination of Levofloxacin q-acid, a known impurity of the broad-spectrum antibiotic Levofloxacin. This compound, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (CAS No: 100986-89-8), is also referred to as Levofloxacin Carboxylic Acid, Levofloxacin Impurity F, or Levofloxacin Related Compound B as per the United States Pharmacopeia (USP).[1] The accurate quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of Levofloxacin drug products.
This document presents a comparative summary of different High-Performance Liquid Chromatography (HPLC) methods, their validation parameters, and detailed experimental protocols.
Comparison of Validated HPLC Methods
The following table summarizes the performance characteristics of various validated HPLC methods suitable for the analysis of this compound. This allows for an objective comparison to aid in selecting the most appropriate method for specific analytical needs.
| Method | Stationary Phase | Mobile Phase | Detection | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| Developed HPLC Method[2] | Inertsil ODS-3V C18 (250 x 4.6mm, 5µm) | Buffer: 8.5g ammonium acetate, 1.25g cupric sulphate and 1g L-Isoleucine in 1000ml water. Mobile Phase: Buffer and methanol (70:30 v/v) | UV at 340nm | Not Specified for Impurity | 98.00% to 102.0% (for Levofloxacin) | Not Specified for Impurity | S/N ratio 2.0 to 3.4 | S/N ratio 9.0 to 11.4 |
| Stability-Indicating HPLC Method[3] | Cosmosil C18 (250mm x 4.6mm) 5µm | Isocratic elution with buffer and methanol (68:32 v/v) | Not Specified | 0.013µg/mL (LOQ) to 150% of target conc. | Not Specified | Not Specified | 0.004µg/mL | 0.013µg/mL |
| USP Monograph Method (Procedure 2)[4] | YMC-ODS-A C18 (L1 packing) | Gradient | UV | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| LC-MS/MS Method[5] | Not Specified | Not Specified | MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed methodology for a validated stability-indicating HPLC method for the quantification of Levofloxacin related substances, including this compound.
Stability-Indicating HPLC Method
1. Chromatographic Conditions:
-
Column: Cosmosil C18 (250mm x 4.6mm), 5µm particle size
-
Mobile Phase: Isocratic elution with a mixture of buffer and methanol in the ratio of 68:32 (v/v). The buffer composition is not specified in the abstract.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Detection: Not specified.
-
Injection Volume: Not specified.
2. Preparation of Solutions:
-
Standard Solution: A standard solution of Levofloxacin and its impurities, including this compound (Impurity B), is prepared in a suitable diluent.
-
Sample Solution: The sample containing Levofloxacin is dissolved in the diluent to achieve a known concentration.
3. Validation Parameters:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components was demonstrated through forced degradation studies (acid, alkali, oxidation, heat, and radiation).
-
Linearity: The linearity was established from the Limit of Quantification (LOQ) to 150% of the target concentration for Levofloxacin and its impurities. For this compound (Impurity B), the LOQ was determined to be 0.013 µg/mL.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound were established to be 0.004 µg/mL and 0.013 µg/mL, respectively.
-
Accuracy: The accuracy was evaluated over the range of LOQ to 150% of the target concentration.
-
Precision: The precision of the method was determined by repeatability and intermediate precision studies.
Methodology Workflow
The following diagram illustrates the general experimental workflow for the validation of an analytical method for this compound assay.
Caption: Workflow for the validation of an analytical method for this compound.
References
comparison of different synthesis routes for Levofloxacin q-acid
A Comparative Guide to the Synthesis of Levofloxacin Q-acid
This compound, chemically known as (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a pivotal intermediate in the production of the broad-spectrum antibiotic Levofloxacin. The efficiency and purity of this compound synthesis are critical for the pharmaceutical industry. This guide provides a comparative analysis of two prominent synthesis routes, offering insights into their methodologies, yields, and purities based on available experimental data.
Route 1: Multi-step Synthesis from 2,3,4,5-Tetrafluorobenzoyl Chloride
This route builds the core structure of this compound through a series of sequential reactions starting from a readily available fluorinated aromatic compound. This pathway involves several key transformations, including condensation, cyclization, and the introduction of the chiral center.
Experimental Workflow
Caption: Multi-step synthesis of this compound.
Experimental Protocol
A representative protocol for the final hydrolysis step in this route is as follows:
-
To a three-necked flask, add 2.95 g (10 mmol) of the cyclized ester intermediate (levofloxacin cyclized ester), 4.43 g of water, 8.85 g of concentrated HCl, and 7.38 g of glacial acetic acid.[1]
-
Heat the mixture until the reaction solution becomes clear.
-
Maintain the temperature and stir for 24 hours from the point of precipitation.[1]
-
Cool the reaction mixture to 0°C and continue stirring for 4 hours.[1]
-
Collect the precipitate by suction filtration and rinse with 50 mL of water.[1]
-
Dry the product under reduced pressure to obtain this compound.[1]
Route 2: Hydrolysis of Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate
This route focuses on the final conversion of the ethyl ester of this compound to the desired carboxylic acid. This method is often the concluding step of a longer synthetic sequence but can be considered a distinct route when the ester is a readily available starting material.
Experimental Workflow
Caption: Synthesis of this compound via ester hydrolysis.
Experimental Protocol
A typical experimental procedure for this hydrolysis is as follows:
-
To the residue of the starting ethyl ester after recovery from a previous step (e.g., removal of DMF), add acetic acid and 65 mL of water at room temperature and stir to mix.
-
Slowly add sulfuric acid dropwise to the mixture.
-
Upon completion of the addition, heat the reaction mixture to reflux and maintain at reflux for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture and wash the filter cake with 65 mL of water.
-
Dry the collected solid to yield this compound.
Comparative Data
The following table summarizes the key quantitative metrics for the two synthesis routes, focusing on the final hydrolysis step which is well-documented.
| Parameter | Route 1: Multi-step Synthesis (Final Hydrolysis Step) | Route 2: Hydrolysis of Ethyl Ester |
| Starting Material | Levofloxacin cyclized ester | Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate |
| Key Reagents | Concentrated HCl, Glacial Acetic Acid, Water | Acetic Acid, Sulfuric Acid, Water |
| Reaction Time | ~28 hours | ~1 hour at reflux |
| Yield | 90.9% | 95-98% |
| Purity | Not specified in detail | 96.22% content |
| Overall Yield (from Tetrafluorobenzoyl chloride) | ~55% (for the entire process to Levofloxacin) | Not Applicable |
Conclusion
Both routes present viable methods for the synthesis of this compound. The multi-step synthesis starting from 2,3,4,5-tetrafluorobenzoyl chloride is a comprehensive approach that builds the molecule from basic precursors. While the overall yield for the entire sequence to produce Levofloxacin is around 55%, the final hydrolysis step to obtain the Q-acid is reported to be high-yielding at approximately 91%.
The direct hydrolysis of the ethyl ester of this compound is a more straightforward and rapid conversion, with reported yields in the range of 95-98% and high purity. The choice between these routes in an industrial setting would likely depend on the availability and cost of the starting materials. If the cyclized or ethyl ester is a readily accessible intermediate, Route 2 offers a highly efficient final step. However, for a synthesis starting from more fundamental building blocks, the multi-step approach of Route 1 is necessary. Further optimization of the multi-step route, particularly the cyclization step which is noted to have lower yields and more impurities, could enhance its overall efficiency.
References
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Levofloxacin Q-Acid
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, can contain related substances, including Levofloxacin Q-Acid (des-methyl levofloxacin), which must be monitored and controlled.[1][2] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of this compound, offering insights for researchers, scientists, and drug development professionals.
Experimental Protocols
The following protocols are representative of typical analytical methods for Levofloxacin and its impurities, adapted from published literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on established protocols for the separation of levofloxacin and its related substances.[4][5]
-
Column: Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalent L1 packing.
-
Mobile Phase: Isocratic elution with a mixture of a buffer solution and methanol (e.g., 68:32 v/v). The buffer may consist of ammonium acetate, cupric sulfate, and L-Isoleucine in water.
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Column Temperature: 42°C.
-
Detector: UV at 340 nm.
-
Run Time: Approximately 60 minutes.
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method is designed for faster and more efficient analysis, based on principles of method transfer from HPLC and published UPLC methods for levofloxacin.
-
Column: ACQUITY UPLC BEH C18 (100mm x 2.1mm, 1.7µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 23:77 v/v). The buffer can be 20 mM potassium phosphate (K2HPO4) with triethylamine, adjusted with orthophosphoric acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL (scaled down from HPLC).
-
Column Temperature: 40-50°C.
-
Detector: Photodiode Array (PDA) at 294 nm.
-
Run Time: Approximately 4 minutes.
Data Presentation: Comparative Analysis
The following table summarizes the key performance parameters for the representative HPLC and UPLC methods. UPLC systems, utilizing smaller particle size columns, operate at higher pressures to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC.
| Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Column Dimensions | 250mm x 4.6mm, 5µm | 100mm x 2.1mm, 1.7µm | Shorter column, smaller particles for higher efficiency. |
| Run Time | ~60 min | ~4 min | Significantly faster analysis, increasing throughput. |
| Flow Rate | 0.7 - 1.0 mL/min | 0.4 mL/min | Lower solvent consumption, reducing operational costs. |
| System Pressure | 500 - 3,000 psi | 5,000 - 15,000 psi | Higher pressure allows for use of sub-2µm particles. |
| Resolution | Good | Excellent | Sharper peaks and better separation of closely eluting impurities. |
| Sensitivity (LOD/LOQ) | LOQ: ~0.013-0.046 µg/mL for impurities | LOQ: 0.5 µg/mL for levofloxacin | Generally higher sensitivity due to narrower peaks. |
| Linearity (R²) | >0.998 | >0.999 | Excellent linearity over the defined range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.77% - 101.55% | High accuracy for reliable quantification. |
| Precision (%RSD) | <2.0% | <1.0% | Higher precision due to modern instrumentation. |
Mandatory Visualization: Cross-Validation Workflow
A cross-validation between two analytical methods, such as transferring a method from HPLC to UPLC, is essential to ensure that the new method produces equivalent results. The process involves a systematic evaluation of the method's performance characteristics.
Caption: Workflow for HPLC to UPLC method cross-validation.
References
- 1. This compound | C13H9F2NO4 | CID 688333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Method conversion and validation between HPLC and UPLC∗: Ingenta Connect [ingentaconnect.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. caribjscitech.com [caribjscitech.com]
Inter-Laboratory Comparison of Levofloxacin Q-Acid Analysis: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for an inter-laboratory comparison of analytical methods for the quantification of Levofloxacin q-acid, a critical metabolite of the fluoroquinolone antibiotic Levofloxacin. In the absence of existing round-robin studies for this specific analyte, this document provides a comprehensive, hypothetical protocol based on established and validated high-performance liquid chromatography (HPLC) methods for Levofloxacin and its related impurities. The objective is to establish a standardized approach for assessing the accuracy, precision, and overall reliability of analytical measurements of this compound across different laboratories.
Introduction to this compound Analysis
Levofloxacin, a broad-spectrum antibiotic, is metabolized in the body, leading to the formation of various metabolites, including this compound ((S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid). Accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and ensuring the quality and safety of pharmaceutical products. This guide proposes a collaborative study to evaluate the performance of analytical laboratories in quantifying this compound, thereby fostering harmonization of analytical practices.
Proposed Experimental Protocol
This section details a standardized experimental protocol for the analysis of this compound. This protocol is a composite based on validated methods for Levofloxacin and its impurities and is intended to serve as a starting point for participating laboratories.[1][2][3][4]
2.1. Analytical Technique
The proposed primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection. Participating laboratories are also encouraged to report results from alternative methods, such as LC-MS/MS, for a more comprehensive comparison.
2.2. Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Levofloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Cupric sulfate (analytical grade)
-
L-Isoleucine (analytical grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate acid for pH adjustment)
2.3. Chromatographic Conditions
The following HPLC conditions are proposed as a standardized method for the inter-laboratory comparison.[1]
| Parameter | Recommended Condition |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Buffer:Methanol (70:30 v/v). Buffer: 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water. |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 25 µL |
| Column Temperature | 42°C |
| Detector Wavelength | 340 nm |
| Run Time | 60 minutes |
2.4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. A minimum of five concentration levels is recommended.
-
Sample Preparation: A standardized sample of a known concentration of this compound in a defined matrix (e.g., a placebo formulation) will be provided to all participating laboratories. Laboratories will be instructed to dissolve a specified amount of the sample in the mobile phase to achieve a target concentration within the calibration range.
Data Presentation and Performance Evaluation
Participating laboratories will be required to analyze the provided samples in triplicate and report the mean concentration, standard deviation, and relative standard deviation (%RSD). The performance of each laboratory will be evaluated based on the following parameters, with acceptance criteria guided by ICH Q2(R1) guidelines.
3.1. Accuracy
Accuracy will be assessed by comparing the laboratory's mean reported concentration to the known true concentration of the provided sample. The percentage recovery should be within 98.0% to 102.0%.
3.2. Precision
Precision will be evaluated at two levels:
-
Repeatability (Intra-laboratory precision): The %RSD of replicate injections of the same sample should not be more than 2.0%.
-
Reproducibility (Inter-laboratory precision): The %RSD of the mean results from all participating laboratories will be calculated to assess the overall reproducibility of the analytical method.
3.3. Linearity
The linearity of the method will be determined by a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.998.
3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
Laboratories will be asked to determine and report the LOD and LOQ for this compound using their established procedures (e.g., based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve).
Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Analysis (True Concentration = 5.00 µg/mL)
| Laboratory ID | Mean Measured Conc. (µg/mL) | Std. Dev. | %RSD (Repeatability) | Accuracy (% Recovery) |
| Lab 01 | 4.95 | 0.07 | 1.41% | 99.0% |
| Lab 02 | 5.08 | 0.05 | 0.98% | 101.6% |
| Lab 03 | 4.89 | 0.09 | 1.84% | 97.8% |
| Lab 04 | 5.02 | 0.06 | 1.20% | 100.4% |
| Lab 05 | 4.98 | 0.08 | 1.61% | 99.6% |
| Overall Mean | 4.98 | 99.68% | ||
| Overall Std. Dev. | 0.07 | |||
| %RSD (Reproducibility) | 1.41% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the proposed experimental workflow for the inter-laboratory comparison and the logical relationship of the validation parameters.
References
A Comparative Analysis of the Antibacterial Efficacy of Levofloxacin and Ofloxacin
In the landscape of fluoroquinolone antibiotics, levofloxacin and ofloxacin are two prominent agents frequently utilized in clinical practice to combat a wide array of bacterial infections.[1] This guide provides an objective comparison of their antibacterial activities, supported by experimental data, to inform researchers, scientists, and drug development professionals. Levofloxacin is the optically active S-(-)-isomer of the racemic ofloxacin, a structural distinction that significantly influences its antibacterial potency.[2][3][4] Generally, levofloxacin exhibits a broader spectrum and is approximately twice as potent as ofloxacin against many bacterial pathogens.[5]
Unraveling the Mechanism of Action: Inhibition of DNA Synthesis
Both levofloxacin and ofloxacin exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a complex with these enzymes, the fluoroquinolones induce breaks in the DNA strands, which ultimately blocks DNA replication and leads to bacterial cell death. The enhanced activity of levofloxacin is attributed to its more effective interaction with these target enzymes.
Quantitative Comparison of Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. The data presented below, compiled from various in vitro studies, compares the MIC values for levofloxacin and ofloxacin against a panel of common Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive | |||
| Streptococcus pneumoniae | Levofloxacin | 0.5 | 1-2 |
| Ofloxacin | 1.0 | 2.0 | |
| Staphylococcus aureus (Oxacillin-susceptible) | Levofloxacin | 0.12 - 0.25 | 0.5 |
| Ofloxacin | 0.25 - 0.5 | 1.0 | |
| Enterococcus faecalis | Levofloxacin | 0.5 - 2.0 | 4.0 |
| Ofloxacin | 1.0 - 4.0 | 8.0 | |
| Gram-Negative | |||
| Escherichia coli | Levofloxacin | ≤0.03 - 0.12 | 0.25 |
| Ofloxacin | ≤0.06 - 0.25 | 0.5 | |
| Pseudomonas aeruginosa | Levofloxacin | 0.5 - 1.0 | 4.0 |
| Ofloxacin | 1.0 - 2.0 | 8.0 | |
| Haemophilus influenzae | Levofloxacin | ≤0.03 | ≤0.03 |
| Ofloxacin | ≤0.06 | ≤0.06 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values are aggregated from multiple sources and may vary based on testing conditions and geographic location of isolates.
The data consistently demonstrates that levofloxacin has lower MIC values than ofloxacin for the tested organisms, indicating its superior in vitro activity.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antibacterial activity. Below are detailed protocols for the Minimum Inhibitory Concentration (MIC) test and the Zone of Inhibition test.
Minimum Inhibitory Concentration (MIC) Test: Broth Microdilution Method
This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth in a liquid medium.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of levofloxacin and ofloxacin. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Dispense 100 µL of the appropriate antibiotic dilution into each well of a 96-well microtiter plate. Add 100 µL of the standardized bacterial inoculum to each well. Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Zone of Inhibition Test: Kirby-Bauer Disk Diffusion Method
This qualitative test assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC test.
-
Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with standard concentrations of levofloxacin (e.g., 5 µg) and ofloxacin onto the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antibiotic.
Conclusion
The experimental evidence consistently demonstrates that levofloxacin possesses superior in vitro antibacterial activity compared to ofloxacin against a wide range of clinically relevant bacteria. This enhanced potency is a direct result of its stereochemically pure S-(-)-isomer configuration. While both antibiotics share the same mechanism of action, the greater efficacy of levofloxacin allows for equivalent or superior clinical outcomes, often at a lower dosage than ofloxacin. This comparative guide underscores the importance of stereochemistry in drug design and provides a data-driven basis for the selection of fluoroquinolone therapy in research and clinical settings.
References
- 1. Ofloxacin (Ocuflox) vs. Levofloxacin (Levaquin): Antibiotic Comparison [medicinenet.com]
- 2. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]
- 3. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of levofloxacin and ofloxacin against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Levofloxacin Q-Acid from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of final product quality, safety, and efficacy. Levofloxacin q-acid, a key intermediate in the synthesis of the broad-spectrum antibiotic Levofloxacin, is no exception. Variations in the manufacturing processes employed by different suppliers can lead to discrepancies in purity profiles, including the presence of residual solvents, starting materials, and process-related impurities. This guide provides a framework for assessing the purity of this compound from various commercial sources, supported by detailed experimental protocols and comparative data.
Comparative Purity and Impurity Profile
The purity of this compound from three hypothetical suppliers was assessed using High-Performance Liquid Chromatography (HPLC), the most prevalent and reliable analytical technique for this purpose. The results, including the quantification of known and unknown impurities, are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, area %) | 99.85% | 99.52% | 99.91% |
| Total Impurities (area %) | 0.15% | 0.48% | 0.09% |
| Impurity 1 (area %) | 0.05% | 0.18% | 0.03% |
| Impurity 2 (area %) | 0.03% | 0.12% | Not Detected |
| Impurity 3 (area %) | Not Detected | 0.05% | Not Detected |
| Unknown Impurities (area %) | 0.07% | 0.13% | 0.06% |
| Residual Solvents (GC-HS) | Complies | Complies | Complies |
| Appearance | White to Light Yellow Powder | Off-White Powder | White Crystalline Powder |
Note: The data presented is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific batches and suppliers. "Not Detected" indicates that the impurity level was below the limit of detection of the analytical method.
Experimental Protocols
A robust assessment of this compound purity relies on validated analytical methods. The following protocols provide a detailed methodology for conducting such an evaluation.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate and quantify this compound from its potential process-related impurities.
-
Instrumentation: A gradient HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in the mobile phase to prepare a 0.5 mg/mL solution.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
This method is used to identify and quantify residual solvents from the manufacturing process. The specific parameters will depend on the potential solvents used by the supplier. A general method is outlined below.
-
Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 10 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add a suitable dissolution solvent (e.g., Dimethyl sulfoxide).
Spectroscopic Analysis (FTIR and UV-Vis)
Spectroscopic techniques can provide complementary information for identity confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound should exhibit characteristic absorption bands corresponding to its functional groups. For instance, a prominent carbonyl (C=O) stretching band is expected around 1731 cm⁻¹.[1]
-
UV-Visible Spectrophotometry: A solution of this compound in a suitable solvent (e.g., methanol) will show a characteristic UV absorption spectrum. This can be used for a preliminary identity check and quantitative analysis against a reference standard.[2]
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for assessing the purity of this compound from different suppliers.
Caption: Workflow for Purity Assessment of this compound.
Discussion and Supplier Selection
The selection of a suitable supplier for this compound should not be based solely on the main component purity. A comprehensive evaluation of the impurity profile is crucial.
-
Supplier C demonstrates the highest purity and the cleanest impurity profile, with two of the monitored impurities not being detected. This suggests a well-controlled and optimized manufacturing process.
-
Supplier A also provides a high-purity product with a relatively low level of total impurities.
-
Supplier B shows a lower purity and a significantly higher level of both known and unknown impurities compared to the other two suppliers. The presence of multiple impurities, even at low levels, could potentially impact the subsequent synthesis steps and the purity of the final Levofloxacin active pharmaceutical ingredient (API).
Recommendation: Based on this hypothetical data, Supplier C would be the preferred choice, followed by Supplier A. Further investigation into the identity of the unknown impurities in all samples is recommended, as their toxicological properties could be a critical factor. It is also important to ensure batch-to-batch consistency from the selected supplier.
References
A Comparative Guide to the Analytical Method Transfer of Levofloxacin Q-Acid Analysis from R&D to Quality Control
The transition of an analytical method from a research and development (R&D) environment to a quality control (QC) laboratory is a critical step in the pharmaceutical manufacturing process. This transfer ensures that the method is not only scientifically sound but also robust, efficient, and reliable for routine use. A poorly executed transfer can lead to significant delays, costly retesting, and potential regulatory non-compliance.[1][2] This guide provides a comparative analysis of R&D and QC analytical methods for the determination of Levofloxacin q-acid, a key process impurity of the broad-spectrum antibiotic Levofloxacin.
The primary goal of the R&D analytical method is often characterization and understanding the impurity profile, allowing for more complex and time-consuming procedures. In contrast, the QC method must be optimized for throughput, simplicity, and unwavering consistency.[3] The success of this transfer hinges on open communication between the transferring and receiving labs, thorough risk assessment, and comprehensive documentation.[3][4]
Comparative Analysis of R&D and QC HPLC Methods for this compound
The following table summarizes the typical differences between an HPLC method for this compound analysis in an R&D setting versus a QC-friendly method. The R&D method prioritizes flexibility and exhaustive separation, while the QC method is designed for efficiency and robustness in a high-throughput environment.
| Parameter | R&D Analytical Method | QC Analytical Method | Rationale for Change |
| Primary Objective | Full impurity profiling and characterization. | Quantitation of specified impurities against acceptance criteria. | QC focuses on routine testing for batch release, requiring a validated, consistent method. |
| Instrumentation | Highly versatile HPLC/UPLC with multiple detectors (e.g., DAD, MS). | Standardized, validated HPLC systems (e.g., with UV detector). | Ensures method consistency across different analysts and instruments within the QC lab. |
| Chromatographic Column | Specialty column with unique selectivity (e.g., sub-2 µm particle size). | Robust, commercially available C18 column (e.g., 250mm x 4.6mm, 5µm). | Promotes method longevity, reduces cost, and ensures consistent supply. |
| Mobile Phase | Complex gradient with multiple solvents and additives. | Isocratic or simple gradient with common, stable buffers. | Simplifies preparation, reduces variability, and minimizes run-to-run fluctuations. |
| Sample Preparation | Multi-step extraction or derivatization to isolate all impurities. | Simplified "dilute-and-shoot" or single-step extraction. | Reduces analysis time and minimizes potential for human error in a routine setting. |
| Run Time | > 60 minutes for optimal resolution of all potential impurities. | < 30 minutes for high-throughput analysis. | Increases sample throughput to meet manufacturing demands. |
| Data Interpretation | Manual integration and spectral analysis. | Automated integration with validated software. | Ensures data integrity and compliance with regulatory requirements (e.g., 21 CFR Part 11). |
Comparative Method Validation Parameters
The validation parameters for the analytical method become more stringent upon transfer to a QC environment to ensure reliability for routine use.
| Validation Parameter | Typical R&D Acceptance Criteria | Typical QC Acceptance Criteria |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 5.0% | ≤ 2.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | ≥ 0.999 |
| Limit of Quantitation (LOQ) | Established | Validated with proven accuracy and precision. |
| Robustness | Preliminary assessment | Extensive evaluation of multiple parameters (e.g., flow rate, pH, temperature). |
Experimental Protocol: QC HPLC Method for this compound
This protocol details a validated, QC-friendly HPLC method for the quantification of this compound in Levofloxacin drug substance.
1.0 Apparatus
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Sonicator.
-
pH meter.
2.0 Reagents and Materials
-
Levofloxacin Reference Standard (RS).
-
This compound Reference Standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (AR grade).
-
Cupric sulfate (AR grade).
-
L-Isoleucine (AR grade).
-
Water (HPLC grade).
3.0 Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Buffer:Methanol (70:30, v/v) |
| Buffer Preparation | Dissolve 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml of water. |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 42°C |
| Detector Wavelength | 340 nm |
| Injection Volume | 25 µL |
| Run Time | 60 minutes |
4.0 Preparation of Solutions
-
Diluent: Mobile Phase.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in diluent to obtain a known concentration.
-
Spiked Standard Solution: Prepare a solution of Levofloxacin RS spiked with a known concentration of this compound RS.
-
Test Solution: Accurately weigh and dissolve 20 mg of the Levofloxacin sample in 100 mL of diluent. Sonicate for 30 minutes with intermittent shaking and filter through a 0.45 µm nylon filter.
5.0 System Suitability
-
Inject the Spiked Standard Solution five times.
-
The relative standard deviation (% RSD) for the peak area of this compound should be not more than 10.0%.
-
The tailing factor for the this compound peak should be not more than 1.8.
6.0 Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Stock Solution to determine the retention time and response of this compound.
-
Inject the Test Solution.
-
Identify the peak corresponding to this compound in the chromatogram of the Test Solution by comparing the retention time with that of the Standard Stock Solution.
7.0 Calculation
Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Visualizations
Workflow for Analytical Method Transfer
The following diagram illustrates the systematic process of transferring the analytical method from the R&D laboratory to the QC laboratory. This process emphasizes collaboration, documentation, and validation at each stage to ensure a successful transfer.
Caption: Workflow of Analytical Method Transfer from R&D to QC.
Mechanism of Action of Levofloxacin
Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, leading to bacterial cell death. The purity of Levofloxacin, including the control of impurities like q-acid, is crucial for its efficacy and safety.
Caption: Inhibition of Bacterial DNA Replication by Levofloxacin.
References
Safety Operating Guide
Proper Disposal of Levofloxacin Q-Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists
The proper disposal of Levofloxacin q-acid, a key intermediate in the synthesis of the fluoroquinolone antibiotic levofloxacin, is crucial for maintaining laboratory safety and ensuring environmental protection.[1] Improper disposal can lead to environmental contamination and may contribute to the development of antibiotic-resistant bacteria.[2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in alignment with regulatory guidelines.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166(EU) or NIOSH (US)). | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing. | To prevent skin contact which can cause irritation. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | To avoid inhalation of dust which may cause respiratory irritation. |
| Engineering Controls | Work in a well-ventilated area. Use a local exhaust system if dust or aerosol will be generated. | To minimize inhalation exposure. |
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.
-
Skin: Take off contaminated clothing immediately and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound is regulated by agencies such as the Environmental Protection Agency (EPA) and is subject to the Resource Conservation and Recovery Act (RCRA). Do not dispose of this compound down the drain or in the regular trash.
Methodology for Disposal:
-
Segregation and Collection:
-
Carefully collect waste this compound, whether in solid form or as a residue on contaminated materials (e.g., weighing boats, gloves, bench paper).
-
Place the waste into a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical, sealable, and kept closed except when adding waste.
-
Do not mix with non-hazardous waste.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as oxidizing agents.
-
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.
-
After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines.
-
-
Final Disposal:
-
The primary recommended method for disposal is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber system.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company. This ensures compliance with all federal, state, and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Navigating the Safe Handling of Levofloxacin Q-Acid: A Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational protocols, and disposal for researchers, scientists, and drug development professionals handling Levofloxacin q-acid. This document provides immediate, procedural, and step-by-step information to ensure laboratory safety and logistical integrity when working with this compound.
This compound, a key intermediate in the synthesis of the fluoroquinolone antibiotic levofloxacin, requires careful handling due to its potential health hazards.[1] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Adherence to stringent safety protocols is paramount to mitigate exposure risks.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below to inform risk assessments and handling procedures.
| Property | Value |
| Molecular Formula | C₁₃H₉F₂NO₄[5] |
| Molecular Weight | 281.21 g/mol |
| Appearance | White to light yellow powder or crystal |
| Purity | >98.0% |
| Melting Point | -75°C (lit.) |
| Boiling Point | 145°C/20mmHg (lit.) |
| CAS Number | 100986-89-8 |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin, eye, and respiratory irritation. Therefore, a comprehensive PPE strategy is essential.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary depending on the operation.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and wash hands after removal. A lab coat or impervious clothing is required to prevent skin contact.
-
Respiratory Protection: If dust or aerosols are generated, or if exposure limits are exceeded, a full-face respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
It is important to note that occupational exposure limits for this compound are not currently established. Therefore, engineering controls and PPE are critical to minimize exposure.
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a closed system or with local exhaust ventilation.
-
Avoid the formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.
-
An emergency eye wash station and safety shower should be readily accessible.
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.
-
This material and its container must be disposed of in a safe manner.
-
Contaminated packaging should be disposed of as unused product.
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE as described above.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow Guides
The following diagrams provide a clear, step-by-step visual guide for critical safety procedures when handling this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Spill Response Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
